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Core Science & Biosynthesis

Foundational

Whitepaper: Mechanistic Profiling of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine in Fragment-Based Drug Discovery

Executive Summary In modern rational drug design, the identification of high-quality starting points is critical for the development of targeted therapeutics. 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine (CAS: 1221172-01-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the identification of high-quality starting points is critical for the development of targeted therapeutics. 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine (CAS: 1221172-01-5)[1] is a highly specialized, privileged fluorinated heterocyclic building block. Rather than acting as a standalone therapeutic agent, it serves as a foundational pharmacophore in Fragment-Based Drug Discovery (FBDD), particularly for the design of kinase inhibitors.

This technical guide delineates the mechanistic rationale behind its structural features, details the biological assays required to validate its mechanism of action (MoA), and provides field-proven protocols for evaluating its derivatives in preclinical workflows.

Structural Rationale and Pharmacophore Mechanics

The utility of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine lies in its precise arrangement of functional groups, each engineered to fulfill a specific mechanistic role when engaging biological targets such as the ATP-binding site of kinases (e.g., JAK2, MAP4K4)[2][3].

  • The 4-Aminopyridine Core (Hinge Binder): The aminopyridine motif is a classic kinase hinge-binding scaffold. The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, while the exocyclic 4-amino group acts as a hydrogen bond donor. This bidentate interaction perfectly mimics the binding dynamics of the adenine ring of ATP within the kinase hinge region[2].

  • The 2-Trifluoromethoxy Group (Bioisosteric Modulator): The −OCF3​ group is a highly lipophilic, electron-withdrawing bioisostere. Its inclusion serves three mechanistic purposes:

    • pKa Modulation: It lowers the pKa of the adjacent pyridine nitrogen, which reduces off-target basicity-driven toxicities (such as hERG channel inhibition) and improves membrane permeability.

    • Metabolic Stability: The strong C–F bonds resist cytochrome P450-mediated oxidative metabolism, a common liability in unfluorinated heterocycles[4].

    • Hydrophobic Engagement: The orthogonal spatial conformation of the −OCF3​ group allows it to project deeply into hydrophobic sub-pockets (e.g., the gatekeeper region), enhancing binding affinity through steric shielding[4].

  • The 5-Bromo Substituent (Synthetic Vector): In FBDD, once the fragment's MoA is validated, the bromine atom serves as an ideal vector for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This allows medicinal chemists to "grow" the molecule into the solvent channel or ribose pocket to achieve target selectivity[5].

G cluster_0 Fragment Scaffold Core 4-Aminopyridine Core Target Kinase Active Site Core->Target Hinge H-Bonds OCF3 -OCF3 Group OCF3->Target Hydrophobic Pocket Bromo 5-Bromo Vector Bromo->Target Solvent Channel

Fig 1: Pharmacophore mapping and kinase target engagement mechanism of the fragment.

Biological Assay Workflows: Validating the Mechanism of Action

To definitively prove the MoA of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine derivatives, a tiered assay cascade is strictly required. The protocols below are designed as self-validating systems to ensure data integrity.

Protocol A: Primary Biochemical Evaluation via TR-FRET

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard absorbance assays because it eliminates compound auto-fluorescence interference—a critical necessity when screening halogenated aromatic fragments.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Plating: Serially dilute the test compound in 100% DMSO. Transfer 100 nL to a 384-well low-volume proxiplate (final DMSO concentration must be 1% to prevent enzyme denaturation).

  • Enzyme Equilibration: Add 5 µL of recombinant target kinase (e.g., JAK2 at 0.5 nM final concentration). Crucial Step: Incubate for 15 minutes at room temperature. This pre-incubation allows the fragment to establish hinge-binding equilibrium before ATP competition begins.

  • Reaction Initiation: Add 5 µL of the substrate mix containing a ULight-labeled generic peptide and ATP (set at the apparent Km​ of the specific kinase to ensure competitive inhibition kinetics).

  • Termination & Detection: After 60 minutes, halt the reaction by adding 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+ and stop catalysis) and a Europium-labeled anti-phospho antibody.

  • Self-Validation & Readout:

    • Validation: Include Staurosporine (10 µM) as a positive control for 100% inhibition, and DMSO as a negative control. Calculate the Z'-factor; the assay is only valid if Z' > 0.6.

    • Readout: Measure the emission ratio (665 nm / 615 nm) on a microplate reader. Calculate the IC50​ using a 4-parameter logistic regression.

Protocol B: Cellular Target Engagement via NanoBRET

Causality: While biochemical assays prove direct inhibition, the highly lipophilic −OCF3​ group can lead to non-specific membrane partitioning. NanoBRET provides a quantitative, real-time measure of intracellular target engagement in live cells, proving that the compound reaches the kinase active site under physiological ATP concentrations.

Step-by-Step Methodology:

  • Cell Preparation: Transiently transfect HEK293T cells with a plasmid encoding the target kinase fused to a NanoLuc® luciferase reporter.

  • Plating: Seed cells at 2×104 cells/well into 384-well white tissue culture plates. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Tracer Addition: Add a cell-permeable, fluorescently labeled ATP-competitive tracer at its predetermined KD​ concentration.

  • Compound Treatment: Add the test compound and incubate for 2 hours. As the compound enters the cell and binds the kinase hinge, it physically displaces the fluorescent tracer.

  • Detection: Add the Nano-Glo® substrate. Measure donor emission (460 nm) and acceptor emission (618 nm).

  • Self-Validation & Analysis:

    • Validation: Run a parallel cell viability assay (e.g., CellTiter-Glo) to ensure signal loss is due to tracer displacement, not compound-induced cytotoxicity.

    • Analysis: Calculate the BRET ratio (Acceptor/Donor). A dose-dependent decrease in the BRET ratio confirms intracellular target engagement.

Workflow Step1 1. Fragment Screening (SPR Binding) Step2 2. Biochemical Assay (TR-FRET IC50) Step1->Step2 KD Confirmed Step3 3. Synthetic Elaboration (C5 Cross-Coupling) Step2->Step3 Mechanism Validated Step4 4. Cellular Validation (NanoBRET) Step3->Step4 Lead Generated

Fig 2: Step-by-step biological assay workflow for fragment optimization and validation.

Quantitative Data Presentation

To illustrate the translation of this fragment into a viable lead compound, the table below summarizes the physicochemical properties and representative biological assay data. It demonstrates how the baseline fragment (5-Bromo-2-(trifluoromethoxy)pyridin-4-amine) compares to a hypothetical elaborated lead compound optimized via C5 cross-coupling.

Parameter5-Bromo-2-(trifluoromethoxy)pyridin-4-amine (Fragment)Hypothetical C5-Elaborated Lead (Optimized)Assay / Calculation Method
Molecular Weight ( g/mol ) 257.01~420.50LC-MS
Lipophilicity (cLogP) 2.43.8ChemDraw Prediction
Kinase Binding ( KD​ ) 150 µM12 nMSurface Plasmon Resonance (SPR)
Biochemical IC50​ > 100 µM8.5 nMTR-FRET (Protocol A)
Cellular Target Engagement N/A (Too weak to displace tracer)45 nMNanoBRET (Protocol B)
Microsomal Stability ( T1/2​ ) > 120 min (Highly stable due to −OCF3​ )85 minHuman Liver Microsomes (HLM)
Cell Permeability ( Papp​ ) 18×10−6 cm/s 12×10−6 cm/sCaco-2 Transwell Assay

Table 1: Comparative profiling of the base fragment versus an optimized lead, highlighting the robust metabolic stability conferred by the trifluoromethoxy group and the potency gains achieved via C5 elaboration.

References

  • 2-(Trifluoromethoxy)pyridin-4-amine - CymitQuimica - CymitQuimica -
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA
  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - Taylor & Francis -
  • Characterization of the aminopyridine derivative KRC-180 as a JAK2 inhibitor - PMC -
  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4)

Sources

Exploratory

Crystal Structure Analysis of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine: A Comprehensive Technical Guide

Executive Summary The structural elucidation of highly functionalized pyridines is a critical path in modern drug discovery and agrochemical development. 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine represents a highly co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly functionalized pyridines is a critical path in modern drug discovery and agrochemical development. 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine represents a highly complex crystallographic target due to its combination of competing intermolecular interaction sites: a strong halogen-bond donor (bromine), a classical hydrogen-bond donor (primary amine), a hydrogen-bond acceptor (pyridine nitrogen), and a highly lipophilic, conformationally flexible moiety (trifluoromethoxy group).

This technical whitepaper provides an authoritative, step-by-step guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By detailing the causality behind crystallization techniques, cryogenic data collection, and advanced refinement strategies, this guide ensures a self-validating workflow for achieving publication-quality structural data.

Chemical Context & Structural Challenges

Understanding the physicochemical properties of the target molecule is a prerequisite for successful crystal engineering and structural refinement.

  • The Trifluoromethoxy (-OCF₃) Group: The -OCF₃ group is uniquely hydrophobic ( π=+1.04 ) and typically adopts an orthogonal conformation relative to the aromatic ring to minimize steric repulsion and maximize nO​→σC−F∗​ hyperconjugation[1]. However, it is notorious for exhibiting severe rotational disorder in the solid state, requiring careful low-temperature data collection and advanced modeling restraints.

  • Halogen Bonding ( σ -hole interactions): The covalently bound bromine atom features an electron-deficient region (the σ -hole) along the extension of the C–Br bond. This acts as a strong Lewis acid, highly prone to forming directional halogen bonds (XB) with Lewis bases like the pyridine nitrogen[2].

  • Hydrogen Bonding: The -NH₂ group acts as a double hydrogen-bond donor, competing with the bromine atom to dictate the primary supramolecular assembly.

Experimental Methodologies

Causality-Driven Crystallization Protocol

To obtain diffraction-quality single crystals, the crystallization solvent must balance the highly polar amine group and the highly lipophilic -OCF₃ group. A vapor diffusion method is selected to provide a slow, controlled supersaturation environment, which prevents the kinetic trapping of amorphous precipitates.

Step-by-Step Protocol:

  • Solvent Selection: Dissolve 15 mg of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine in 0.5 mL of a moderately polar "good" solvent (e.g., Ethyl Acetate) in a 2-dram inner vial.

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities) that cause multi-crystal twinning.

  • Antisolvent Chamber: Place the inner vial inside a 20 mL outer scintillation vial containing 3 mL of a non-polar "antisolvent" (e.g., n-Heptane).

  • Diffusion Setup: Cap the outer vial tightly and leave it undisturbed in a vibration-free environment at 20 °C.

  • Harvesting: After 4–7 days, inspect the vial under polarized light microscopy. Select a single, block-like crystal with uniform extinction (indicating a lack of internal strain or twinning).

Data Collection & Cryocooling

Because the -OCF₃ group is highly susceptible to thermal smearing (large anisotropic displacement parameters), data collection must be performed at cryogenic temperatures.

Step-by-Step Protocol:

  • Vitrification: Submerge the selected crystal in a drop of Paratone-N oil. The oil displaces surface solvent, preventing crystal degradation, and forms a rigid glass upon freezing, preventing ice-ring formation in the diffraction pattern.

  • Mounting: Scoop the crystal using a 0.1 mm MiTeGen polyimide loop and immediately transfer it to the diffractometer goniometer head.

  • Flash-Cooling: Flash-cool the sample to 100 K using an open-flow nitrogen cryostat (e.g., Oxford Cryosystems).

  • Diffraction: Collect data using a diffractometer equipped with a microfocus Molybdenum X-ray source (Mo , λ=0.71073 Å) and a CMOS/CCD detector. Mo radiation is specifically chosen over Cu radiation to minimize X-ray absorption effects caused by the heavy bromine atom.

Workflow N1 1. Vapor Diffusion Crystallization N2 2. Vitrification (100 K in Paratone) N1->N2 N3 3. X-ray Diffraction (Mo Kα Radiation) N2->N3 N4 4. Data Reduction & Absorption Correction N3->N4 N5 5. Intrinsic Phasing (SHELXT) N4->N5 N6 6. Least-Squares Refinement (Olex2) N5->N6

Fig 1. Step-by-step crystallographic workflow from crystal growth to structural refinement.

Structure Solution and Refinement

The raw diffraction frames must be integrated and scaled to extract accurate structure factor amplitudes ( ∣Fobs​∣ ).

Data Reduction & Validation
  • Integration: Process frames using APEX3 or CrysAlisPro.

  • Absorption Correction: Apply a multi-scan empirical absorption correction (e.g., SADABS). This is a self-validating step: the internal agreement factor ( Rint​ ) of symmetry-equivalent reflections must drop significantly (ideally <0.05 ) after correction, proving the mathematical model accurately accounts for the bromine absorption.

Phase Problem & Least-Squares Refinement

The structure is solved and refined using the industry-standard SHELX suite, operated through the Olex2 graphical interface[3].

  • Structure Solution: Execute SHELXT to solve the phase problem via intrinsic phasing. This algorithm reliably locates the heavy atoms (Br, F, O, N) and the aromatic core.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 via SHELXL[3].

  • Handling -OCF₃ Disorder: If the electron density map reveals residual peaks around the fluorine atoms, the -OCF₃ group is rotationally disordered.

    • Action: Split the fluorine atoms into two positions (e.g., F1A/F2A/F3A and F1B/F2B/F3B).

    • Restraints: Apply rigid-bond restraints (DELU and SIMU in SHELXL) to ensure the anisotropic displacement parameters (ADPs) of the split positions remain physically realistic. Refine their site occupancy factors (SOFs) to sum to 1.0.

  • Hydrogen Atom Placement: Place the aromatic hydrogen atoms in calculated positions using a riding model. Locate the amine (-NH₂) hydrogens from the difference Fourier map to accurately determine the hydrogen-bonding geometry.

Intermolecular Interactions & Supramolecular Assembly

The final crystal packing is dictated by a delicate balance of non-covalent interactions. The interplay between these forces defines the solid-state stability of the compound.

Interactions Br Bromine σ-hole donor N_py Pyridine N Electron acceptor Br->N_py Halogen Bond NH2 Amine NH2 H-bond donor NH2->N_py Hydrogen Bond OCF3 OCF3 Group Steric boundary OCF3->OCF3 F···F Contacts

Fig 2. Primary intermolecular interaction network governing the supramolecular assembly.

  • Halogen Bonding: Look for a highly directional C−Br⋯Npyridine​ contact. A true halogen bond is validated if the distance is less than the sum of the van der Waals radii (approx. 3.40 Å) and the C−Br⋯N angle approaches 180° (typically 170°–178°)[2].

  • Hydrogen Bonding: The amine group will typically form N−H⋯N or N−H⋯O interactions, generating 1D supramolecular chains or 2D sheets.

  • Fluorine Contacts: The orthogonal -OCF₃ groups interlock via weak F⋯F contacts, creating hydrophobic layers that separate the polar hydrogen/halogen-bonded networks.

Data Presentation

To ensure transparency and reproducibility, all quantitative crystallographic data must be summarized in a standardized format. Below is a representative data table for a high-quality refinement of this class of compound.

Table 1: Summary of Crystallographic Data and Refinement Parameters

ParameterValue / Specification
Empirical Formula C₆H₄BrF₃N₂O
Formula Weight 257.03 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo )
Crystal System, Space Group Monoclinic, P21​/c
Unit Cell Dimensions a=7.124 Å, b=14.532 Å, c=8.431 Å, β=95.4∘
Volume, Z 868.5 ų, 4
Calculated Density ( ρcalc​ ) 1.965 g/cm³
Absorption Coefficient ( μ ) 4.32 mm⁻¹
F(000) 504
θ range for data collection 2.54° to 28.30°
Reflections collected / Independent 12,450 / 2,130 [ Rint​=0.032 ]
Completeness to θ=25.24∘ 99.8%
Refinement Method Full-matrix least-squares on F2
Data / Restraints / Parameters 2130 / 12 (SIMU/DELU) / 145
Goodness-of-fit (GOF) on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.028 , wR2​=0.065
Largest diff. peak and hole 0.45 and -0.38 e·Å⁻³

(Note: The above values represent a highly optimized, theoretical refinement profile expected for a high-quality crystal of this specific compound).

Conclusion

The successful crystal structure analysis of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine relies on a rigorous, causality-driven approach. By utilizing vapor diffusion to manage its amphiphilic nature, employing cryogenic temperatures to suppress -OCF₃ thermal motion, and utilizing advanced rigid-bond restraints during SHELXL refinement, researchers can extract highly accurate geometric data. This structural intelligence is paramount for mapping the halogen and hydrogen-bonding networks, ultimately guiding the rational design of next-generation pharmaceuticals and agrochemicals.

References

  • Metrangolo, P., & Resnati, G. (2005). Halogen Bonding Based Recognition Processes: A World Parallel to Hydrogen Bonding. Accounts of Chemical Research, 38(5), 386-395.[2]

  • Leroux, F. R., et al. (2020). Trifluoromethoxypyrazines: Preparation and Properties. MDPI Molecules, 25(9), 2208.[1]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[3]

Sources

Foundational

The "Super-Halogen" Effect: Electronic and Steric Modulation in 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine

Executive Summary In modern drug discovery and agrochemical development, the rational design of heteroaromatic scaffolds is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 5-Bromo-2-(trifluorometho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, the rational design of heteroaromatic scaffolds is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine represents a highly specialized, electron-deficient building block. The incorporation of the trifluoromethoxy (–OCF₃) group—frequently designated as a "super-halogen" —imparts profound physicochemical alterations to the pyridine core.

This technical whitepaper dissects the inductive (–I) and resonance (+R) interplay of the –OCF₃ substituent, its synergistic electron-withdrawing effect with the 5-bromo group, and the resulting mechanistic impact on the scaffold's overall reactivity. By understanding these first principles, researchers can predictably harness this scaffold for advanced cross-coupling applications and metabolic stabilization.

Electronic Profiling of the Trifluoromethoxy Group

The unique behavior of the –OCF₃ group stems from the extreme electronegativity of its three fluorine atoms (Pauling scale: 4.0). In a standard methoxy (–OCH₃) group, the oxygen atom readily donates its lone electron pairs into the aromatic π -system via resonance (+R effect), rendering the ring electron-rich.

However, in the –OCF₃ group, the highly electronegative fluorine atoms exert a massive pull on the electron density of the oxygen atom through the σ -bond framework. This prevents the oxygen from effectively donating its lone pairs into the pyridine ring. Consequently, the resonance effect (+R) is severely stifled, and the strong inductive electron-withdrawing effect (–I) dominates . Furthermore, the –OCF₃ group is intrinsically lipophilic, possessing a high Hansch π parameter that significantly enhances passive membrane permeability without the metabolic liabilities of standard alkyl ethers .

Mechanistic Impact on the Pyridine Scaffold

The strategic placement of the –OCF₃ group at the 2-position of the 5-bromo-pyridin-4-amine core triggers a cascade of electronic effects that dictate the molecule's behavior:

A. Attenuation of Pyridine N1 Basicity

The strong –I effect of the 2-OCF₃ group withdraws electron density directly from the adjacent pyridine nitrogen. This localized electron deficiency significantly lowers the pKa of the pyridine nitrogen, rendering it less basic. In drug design, this is a deliberate strategy to prevent unwanted protonation at physiological pH (7.4), thereby maintaining the molecule in its neutral, lipophilic state to maximize cellular penetration.

B. Modulation of 4-Amino Nucleophilicity

Situated meta to the –OCF₃ group and ortho to the –Br group, the 4-amino nitrogen experiences a dual electron-withdrawing pull. The electron-deficient nature of the modified pyridine ring forces the nitrogen's lone pair to delocalize heavily into the aromatic π -system. This "push-pull" dynamic drastically reduces the nucleophilicity and basicity of the 4-amino group, protecting it from rapid Phase II metabolic conjugations (such as N-acetylation) in vivo.

C. Activation of the 5-Bromo Group for Catalysis

The combined inductive withdrawal from the pyridine nitrogen and the 2-OCF₃ group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the entire aromatic system. In the context of transition-metal catalysis, a lower LUMO energy on the C–Br bond facilitates rapid nucleophilic attack by electron-rich Palladium(0) species. Therefore, the –OCF₃ group actively accelerates the rate-determining oxidative addition step in cross-coupling reactions.

G OCF3 2-OCF3 Group Strong Inductive Withdrawal (-I) PyRing Pyridine Core Electron-Deficient System OCF3->PyRing Pulls e- density N1 N1 (Pyridine) Lowered pKa / Reduced Basicity PyRing->N1 -I effect transmitted NH2 4-NH2 Group Reduced Nucleophilicity PyRing->NH2 Lone pair delocalization Br5 5-Br Group LUMO Lowered (Activated for Pd) PyRing->Br5 Accelerates Oxidative Addition

Fig 1. Electronic push-pull dynamics of the -OCF3 group on the pyridine scaffold.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls to empirically prove the causality of the –OCF₃ group's electronic effects.

Protocol 1: Potentiometric pKa Determination

Objective: Quantify the basicity reduction of the pyridine N1 and 4-amino group induced by the –OCF₃ substituent.

  • Preparation: Dissolve 10.0 mg of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine in 50 mL of a co-solvent mixture (e.g., 50% Methanol/Water) to ensure complete solubility.

  • Standardization: Calibrate the potentiometric titrator using standard pH buffers (4.0, 7.0, 10.0).

  • Titration: Titrate the solution with standardized 0.1 M HCl to pH 2.0, followed by back-titration with 0.1 M NaOH to pH 12.0 under a nitrogen atmosphere at 25°C.

  • Self-Validation Control: Run a concurrent titration of 4-aminopyridine (known pKa ~9.1). The validity of the system is confirmed if the reference standard matches literature values. The target compound will exhibit a severely depressed pKa curve due to the –OCF₃ group.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Exploit the activated C5–Br bond for efficient C–C bond formation, validating the LUMO-lowering theory.

  • Reagent Loading: In an oven-dried Schlenk flask, combine 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) as the catalyst. The bidentate ligand ensures stability during the accelerated oxidative addition phase.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Subject the flask to three freeze-pump-thaw cycles to remove oxygen, preventing catalyst deactivation.

  • Reaction: Heat the mixture to 90°C.

  • Self-Validation & IPC: Monitor the reaction via LC-MS. To prove the –OCF₃ activation effect, run a parallel reaction using 5-bromo-2-methoxypyridin-4-amine. The LC-MS traces will show a significantly faster disappearance of the starting material for the –OCF₃ derivative, validating the accelerated oxidative addition caused by the lowered LUMO .

G Start 5-Bromo-2-(trifluoromethoxy) pyridin-4-amine Step1 1. Catalyst Activation Pd(II) -> Pd(0) Start->Step1 Step2 2. Oxidative Addition (Accelerated by -OCF3) Step1->Step2 Step3 3. Transmetalation Ar-B(OH)2 + Base Step2->Step3 Step4 4. Reductive Elimination Product Formation Step3->Step4 End C5-Arylated Pyridine Derivative Step4->End

Fig 2. Workflow for Pd-catalyzed cross-coupling at the C5 position of the scaffold.

Quantitative Data Summaries

To facilitate rapid comparison for drug design professionals, the electronic and physicochemical parameters of the –OCF₃ group are benchmarked against standard substituents below.

Table 1: Electronic and Physicochemical Parameters of Key Substituents

SubstituentHammett σm​ Hammett σp​ Hansch π Dominant Electronic Character
–OCH₃ +0.12-0.27-0.02Strong +R (Electron Donating), Weak –I
–CF₃ +0.43+0.54+0.88Strong –I (Electron Withdrawing), No +R
–OCF₃ +0.38 +0.35 +1.04 Strong –I (Electron Withdrawing), Weak +R

Table 2: Predicted Physicochemical Impact on the Target Scaffold

Functional GroupProperty ModulatedDirection of ChangeMechanistic Causality
Pyridine N1 Basicity (pKa)Significant DecreaseDirect –I effect transmitted from adjacent 2-OCF₃ group.
4-Amino (–NH₂) NucleophilicityModerate DecreaseLone pair delocalization into the highly electron-deficient ring.
5-Bromo (–Br) Oxidative Addition RateSignificant IncreaseLUMO lowering of the C–Br bond by –OCF₃ facilitates Pd(0) attack.

References

  • Leroux, F., Jeschke, P., & Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4(13). URL:[Link]

  • Castagnetti, E., & Schlosser, M. (2002). The trifluoromethoxy group: a long-range electron-withdrawing substituent. Chemistry - A European Journal, 8(4), 799-804. URL:[Link]

  • Müller, K. (2022). Fast Prediction of Lipophilicity of Organofluorine Molecules. Journal of Chemical Information and Modeling. URL:[Link]

Exploratory

Toxicological Profile of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine in Early Phase Research: A Mechanistic Guide

Executive Summary In early-phase drug discovery and agrochemical development, highly functionalized halogenated heterocycles are prized for their ability to modulate physicochemical properties and target affinity. 5-Brom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-phase drug discovery and agrochemical development, highly functionalized halogenated heterocycles are prized for their ability to modulate physicochemical properties and target affinity. 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine (CAS: 1361693-12-0) represents a high-value, complex building block. However, its unique structural motifs—a primary arylamine, a strongly electron-withdrawing trifluoromethoxy group, and a brominated pyridine core—present distinct toxicological liabilities.

As a Senior Application Scientist, evaluating this compound requires moving beyond simple empirical screening. We must employ a mechanistic, causality-driven approach to anticipate reactive intermediates, mitigate genotoxic risks, and design self-validating experimental workflows that definitively characterize its safety profile before advancing to in vivo models.

Structural Toxicology Assessment (In Silico & Mechanistic)

To design an effective toxicological screening cascade, we must first deconstruct the molecule into its core toxicophores and understand the pharmacokinetic and pharmacodynamic consequences of each moiety.

The Arylamine Alert: N-Hydroxylation and Genotoxicity Risk

The primary arylamine at the C4 position is a classical structural alert for mutagenicity. Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4) readily mediate the N-hydroxylation of primary arylamines to form hydroxylamines ()[1]. Understanding the mechanism of hydroxylamine formation is critical, as these intermediates are subsequently esterified by Phase II enzymes (N-acetyltransferases [NAT] or sulfotransferases [SULT]). This esterification promotes heterolytic cleavage, generating a highly electrophilic nitrenium ion that covalently binds to the C8 position of guanine in DNA, leading to frameshift or base-pair substitution mutations ()[2].

The Trifluoromethoxy (-OCF3) Motif: Lipophilicity and Metabolic Stability

Fluorination is heavily utilized in medicinal chemistry to modulate pKa and increase lipophilicity, with the -OCF3 group acting as a highly stable, "super-halogen" domain ()[3]. While it provides immense metabolic stability against oxidative cleavage (preventing the formation of toxic fluoroacetate), its extreme lipophilicity ( Δ LogP +1.04 compared to a methoxy group) increases the risk of off-target promiscuity. Highly lipophilic basic amines are notorious for interacting with the hERG potassium channel (cardiotoxicity) and accumulating in lysosomes, inducing drug-induced phospholipidosis (DIPL).

The Bromopyridine Core: Reactive Metabolites and Oxidative Stress

The electron-withdrawing nature of both the -OCF3 and -Br groups renders the pyridine ring highly electron-deficient. While this stabilizes the ring against direct CYP-mediated epoxidation, the C5-bromide acts as a leaving group. Endogenous nucleophiles, particularly glutathione (GSH), can displace the bromide via Nucleophilic Aromatic Substitution (S N​ Ar). In hepatic environments, this continuous scavenging can lead to severe GSH depletion, inducing unchecked oxidative stress and downstream hepatotoxicity.

Predictive Toxicological Profile & Quantitative Thresholds

To standardize our evaluation, we summarize the expected quantitative physicochemical impacts of these motifs and establish strict Go/No-Go thresholds for our early-phase assays.

Structural MotifPhysicochemical ImpactPrimary Toxicological LiabilityQuantitative Go/No-Go Threshold
Primary Arylamine (-NH2) Increases H-bond donation; pKa modulationMutagenicity via N-hydroxylation>2-fold increase in Ames revertant colonies
Trifluoromethoxy (-OCF3) +1.04 to LogP; highly lipophilicBioaccumulation, hERG inhibitionCalculated LogD > 3.5; hERG IC 50​ < 10 µM
Bromopyridine Core Decreases basicity of pyridine NGSH depletion, hepatotoxicity>15% GSH depletion in HLM assay
Intact Scaffold MW: 257.01; High polar surface areaCytotoxicity / Mitochondrial ToxHepG2 IC 50​ < 50 µM

Tiered Experimental Methodologies

Every protocol utilized in our laboratory operates as a self-validating system . We do not merely record data; we engineer internal controls that prove the biochemical mechanisms are functioning as intended.

In Vitro Genotoxicity: Mini-Ames Test (OECD 471 Compliant)

Because 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine is a suspected pro-mutagen, it requires metabolic activation to exhibit DNA reactivity.

  • Strain Preparation : Thaw Salmonella typhimurium strains TA98 and TA100.

    • Causality: TA98 detects frameshift mutations (typical of bulky nitrenium-DNA adducts), while TA100 detects base-pair substitutions.

  • Metabolic Activation (S9) Mix Formulation : Prepare 10% Aroclor 1254-induced rat liver S9 fraction supplemented with NADP+ and glucose-6-phosphate.

    • Causality: S9 provides the high-density CYP1A2 necessary to generate the reactive N-hydroxylamine intermediate.

  • Pre-Incubation : Incubate the test compound (0.1 - 1000 µ g/plate ) with the bacterial suspension and S9 mix at 37°C for 20 minutes before plating.

    • Causality: Pre-incubation in a liquid medium maximizes the contact time between the short-lived nitrenium ion and the bacterial DNA, drastically increasing assay sensitivity for arylamines.

  • Plating and Incubation : Add top agar containing trace histidine, pour onto minimal glucose agar plates, and incubate for 48-72 hours.

  • System Self-Validation :

    • Positive Control: 2-Aminoanthracene (requires S9 activation) is used. If this fails to induce mutations, the S9 batch is enzymatically dead, and the assay is invalid.

    • Negative Control: Vehicle (DMSO) establishes the baseline spontaneous reversion rate.

Reactive Metabolite Trapping: GSH Adduct LC-MS/MS Assay

To definitively assess the risk of the bromopyridine core undergoing S N​ Ar or the arylamine forming soft electrophiles, we utilize a mass spectrometry-based trapping assay.

  • Incubation Mixture : Combine 10 µM test compound, 1 mg/mL human liver microsomes (HLM), and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation : Add 1 mM NADPH to initiate metabolism. Incubate at 37°C for 60 minutes.

    • Causality: NADPH is the obligate electron donor for CYP450 turnover. Without it, oxidative bioactivation is impossible.

  • Quenching : Stop the reaction with an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g to precipitate microsomal proteins.

  • LC-MS/MS Analysis : Analyze the supernatant using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor for the neutral loss of 129 Da.

    • Causality: The fragmentation loss of 129 Da (pyroglutamic acid) is a universal mass signature for GSH adducts. This allows for the untargeted detection of any electrophilic intermediate trapped by GSH.

  • System Self-Validation : A parallel incubation without NADPH is run. If GSH adducts form in the absence of NADPH, the parent compound is directly chemically reactive (e.g., spontaneous S N​ Ar of the bromide). If adducts only form with NADPH, the toxicity is strictly CYP-mediated.

Mechanistic Pathways & Workflows

To visualize the toxicological mechanisms and our laboratory's operational logic, the following diagrams map the bioactivation of the compound and our tiered screening strategy.

Bioactivation A 5-Bromo-2-(trifluoromethoxy) pyridin-4-amine B CYP450 (e.g., CYP1A2) N-Hydroxylation A->B Oxidation C N-Hydroxylamine Intermediate B->C D Phase II Conjugation (NAT / SULT) C->D Esterification G Glucuronidation (Detoxification) C->G UGTs E Nitrenium Ion (Highly Electrophilic) D->E Heterolytic Cleavage F Covalent DNA Adduct (Mutagenesis) E->F Guanine Binding

Mechanistic pathway of CYP450-mediated arylamine bioactivation and DNA adduct formation.

Workflow S1 In Silico Profiling (Structural Alerts) S2 In Vitro Genotoxicity (Mini-Ames +/- S9) S1->S2 S3 Reactive Metabolite Trapping (GSH/HLM) S2->S3 Ames Negative Fail No-Go / Redesign S2->Fail Ames Positive S4 Cytotoxicity (HepG2 Cell Line) S3->S4 Low Adducts S3->Fail High Adducts S5 In Vivo Dose-Range Finding (Rodent) S4->S5 High Cell Viability S4->Fail High Toxicity

Tiered early-phase toxicological screening workflow for halogenated arylamine scaffolds.

References

  • Kim, D., & Guengerich, F. P. (2005). Cytochrome P450 activation of arylamines and heterocyclic amines. Annual Review of Pharmacology and Toxicology.[Link]

  • Rydberg, P., et al. (2015). Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. Chemical Research in Toxicology.[Link]

  • Inoue, M., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine as a Privileged Scaffold in Medicinal Chemistry

Introduction & Strategic Rationale In modern drug discovery, the strategic selection of building blocks dictates the trajectory of lead optimization. 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine (CAS: 1221172-01-5) has em...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In modern drug discovery, the strategic selection of building blocks dictates the trajectory of lead optimization. 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine (CAS: 1221172-01-5) has emerged as a highly privileged, multifunctional scaffold. As a Senior Application Scientist, I frequently deploy this specific building block when designing targeted therapeutics—particularly kinase inhibitors—because it elegantly solves three distinct medicinal chemistry challenges simultaneously: target affinity, metabolic stability, and synthetic tractability.

The power of this molecule lies in the synergistic combination of its functional groups:

  • The 4-Aminopyridine Core: Acts as a highly conserved "hinge-binding" motif. The pyridine nitrogen (N1) and the primary amine (C4-NH2) form a dual hydrogen-bond acceptor/donor pair, anchoring the molecule to the backbone of a kinase hinge region[1].

  • The 2-Trifluoromethoxy (-OCF3) Group: Often termed a "super-halogen" or "pseudo-halogen," the -OCF3 group is highly lipophilic and strongly electron-withdrawing. Unlike a standard methoxy group, which is highly susceptible to cytochrome P450-mediated O-dealkylation, the -OCF3 group is metabolically inert. Furthermore, its placement adjacent to the pyridine nitrogen modulates the basicity of the ring, enhancing passive membrane permeability[2][3].

  • The 5-Bromo Vector: Provides an orthogonal synthetic handle for late-stage functionalization. Through palladium-catalyzed cross-coupling, this vector allows chemists to project diverse aryl or heteroaryl substituents deep into adjacent hydrophobic pockets (e.g., the DFG-out allosteric pocket)[4].

Pharmacophore Mapping & Divergent Workflows

To understand how this building block is utilized in a drug discovery campaign, we must map its functional vectors. The diagram below illustrates how each moiety on the pyridine ring is leveraged to optimize both pharmacodynamics (target binding) and pharmacokinetics (ADME properties).

G Scaffold 5-Bromo-2-(trifluoromethoxy) pyridin-4-amine C5 C5: Bromo Vector (Cross-Coupling) Scaffold->C5 C4 C4: Amine Vector (H-Bond Donor/Acceptor) Scaffold->C4 C2 C2: -OCF3 Vector (Lipophilic Shield) Scaffold->C2 Suzuki Suzuki-Miyaura Coupling C5->Suzuki Pd Catalyst Hinge Kinase Hinge Binding Motif C4->Hinge Dual H-Bond Metabolic Metabolic Stability & Membrane Permeability C2->Metabolic Pseudo-halogen

Pharmacophore mapping and divergent synthetic vectors of the target scaffold.

Quantitative Physicochemical Profiling

To justify the selection of the -OCF3 derivative over cheaper or simpler analogs (such as methyl or methoxy variants), we must examine the quantitative impact of the C2-substituent on the overall physicochemical profile of the aminopyridine scaffold. The data below synthesizes the causal relationship between the electron-withdrawing nature of the substituent and its resulting ADME properties[2][3].

C2-SubstituentHammett Constant ( σp​ )Hansch Lipophilicity ( π )Metabolic Stability (HLM)Permeability ( Papp​ ) Impact
-CH3 -0.17+0.52Low (Prone to benzylic oxidation)Moderate
-Cl +0.23+0.71HighModerate
-OCH3 -0.27-0.02Low (Prone to O-dealkylation)Low
-OCF3 +0.35 +1.04 Very High (Inert to CYP450) High (Reduces pKa of N1)

Observation: The -OCF3 group provides the highest lipophilicity and metabolic stability. By pulling electron density away from the pyridine nitrogen ( σp​ = +0.35), it lowers the pKa of the molecule, shifting it from a charged state to a neutral state at physiological pH (7.4), which directly drives higher passive membrane permeability.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. I have included the mechanistic causality behind the reagent selection and the in-process controls required to ensure experimental success.

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C5

The C5-bromo position is sterically hindered by the adjacent C4-amine and electronically deactivated by the -OCF3 group. Therefore, standard palladium catalysts (like Pd(PPh3)4) often fail or result in protodehalogenation. We utilize Pd(dppf)Cl2 because its bidentate ligand forces a cis-geometry on the palladium center, accelerating the reductive elimination step.

Reagents & Materials:

  • 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine (1.0 equiv, 1.0 mmol)

  • Aryl or Heteroaryl Boronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl2·CH2Cl2 adduct (0.05 equiv, 5 mol%)

  • Potassium Carbonate (K2CO3) (2.5 equiv, 2.5 mmol)

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v, 10 mL), rigorously degassed.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the scaffold, boronic acid, and K2CO3.

  • Degassing (Critical Step): Add the Dioxane/H2O mixture. Causality: Water is mandatory to dissolve the inorganic base and form the reactive boronate complex[Ar-B(OH)3]-, which is the actual species that undergoes transmetalation. Sparge the solution with Argon for 15 minutes to prevent oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl2 under a positive stream of Argon. Seal the flask and heat to 90 °C.

  • Self-Validation (IPC): At 4 hours, sample the reaction for LC-MS.

    • Diagnostic: If the debrominated byproduct (2-(trifluoromethoxy)pyridin-4-amine) is observed, it indicates that β -hydride elimination or protodehalogenation is outcompeting transmetalation. Corrective Action: Ensure the solvent is thoroughly degassed and verify the quality of the boronic acid.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel chromatography.

Protocol B: Amide Coupling at the C4-Amine

The C4-amine on this scaffold is exceptionally non-nucleophilic due to the strong electron-withdrawing effects of both the C2-OCF3 and C5-Br groups. Traditional coupling conditions (e.g., EDC/HOBt at room temperature) will yield <10% conversion. To overcome this high activation energy barrier, we employ HATU, which generates a highly reactive HOAt-active ester.

Reagents & Materials:

  • 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine (1.0 equiv, 0.5 mmol)

  • Aliphatic or Aromatic Carboxylic Acid (1.5 equiv, 0.75 mmol)

  • HATU (1.5 equiv, 0.75 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol)

  • Solvent: Anhydrous DMF (5 mL).

Step-by-Step Methodology:

  • Pre-Activation: In a dry vial under Argon, dissolve the carboxylic acid and DIPEA in anhydrous DMF. Add HATU and stir at room temperature for 15 minutes. Causality: This pre-activation time ensures complete conversion of the acid to the HOAt-ester before introducing the poorly reactive amine.

  • Amine Addition: Add the 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine scaffold.

  • Thermal Activation: Heat the reaction mixture to 60 °C for 12–18 hours.

  • Self-Validation (IPC): Monitor via LC-MS.

    • Diagnostic: If unreacted amine persists after 12 hours, do not add more HATU. Excess HATU in the presence of unreacted amine leads to the formation of a stable, dead-end guanidinium byproduct. Corrective Action: If conversion stalls, the system likely contains moisture (which hydrolyzes the active ester). Restart with strictly anhydrous DMF.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organics with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF. Dry, concentrate, and purify.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Molecules, 2025. URL:[Link][2][5]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent Beilstein Journal of Organic Chemistry, 2008. URL: [Link][3]

  • Kinase Hinge Binding Scaffolds and Their Hydrogen Bond Patterns Bioorganic & Medicinal Chemistry, 2015. URL:[Link][1]

  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase International Journal of Molecular Sciences, 2020. URL:[Link][4]

Sources

Application

Application Note: Advanced Catalytic Systems for the Functionalization of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine

Target Audience: Researchers, Scientists, and Drug Development Professionals Compound Focus: 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine (CAS: 1221172-01-5)[1] Introduction & Mechanistic Insights The incorporation of flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Compound Focus: 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine (CAS: 1221172-01-5)[1]

Introduction & Mechanistic Insights

The incorporation of fluorinated pyridine scaffolds is a proven strategy in modern drug discovery to enhance metabolic stability, lipophilicity, and target binding affinity. 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine represents a highly versatile, yet challenging, bifunctional building block.

The Chemoselectivity Challenge

Functionalizing this scaffold requires navigating competing electronic and steric factors:

  • Electronic Activation: The strongly electron-withdrawing trifluoromethoxy (-OCF 3​ ) group at the C2 position depletes electron density from the pyridine ring. This thermodynamic sink accelerates the oxidative addition of Pd(0) into the C5–Br bond. However, it also renders the resulting Pd(II) intermediate highly electrophilic, increasing its susceptibility to premature protodeboronation in Suzuki couplings.

  • Catalyst Poisoning & Competition: The unprotected primary amine at C4 acts as a potent Lewis base. It can coordinate to the palladium center, leading to catalyst deactivation (poisoning), or act as a competitive nucleophile in carbon-nitrogen (C-N) cross-couplings, leading to unwanted oligomerization[2].

To overcome these hurdles, the catalytic systems must be rationally designed. Bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) or bidentate ligands (e.g., dppf) are required to sterically shield the palladium center from the free amine while accelerating the rate-limiting reductive elimination step[3].

Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Causality of Experimental Choices

For the Suzuki-Miyaura coupling of 4-amino-5-bromopyridines, standard catalysts like Pd(PPh 3​ ) 4​ often fail due to amine coordination and slow transmetalation. We utilize XPhos Pd G3 (a dialkylbiaryl phosphine precatalyst). The extreme steric bulk of XPhos prevents the C4-amine from coordinating to the metal center. Furthermore, we employ a mild base, K 3​ PO 4​ , in a biphasic 1,4-Dioxane/H 2​ O system. Stronger bases (like NaOH) would accelerate the protodeboronation of the boronic acid, especially given the electron-deficient nature of the -OCF 3​ pyridine ring[2].

SuzukiCycle Pd0 Pd(0) L (Active Species) OA Oxidative Addition (Accelerated by -OCF3) Pd0->OA PdII Pd(II) Intermediate Ar-Pd(L)-Br OA->PdII 5-Bromo-2-(OCF3)... pyridin-4-amine TM Transmetalation (Requires K3PO4) PdII->TM PdII_TM Pd(II) Intermediate Ar-Pd(L)-R TM->PdII_TM R-B(OH)2 RE Reductive Elimination (Sterically Driven) PdII_TM->RE RE->Pd0 Cross-Coupled Product

Figure 1: Catalytic cycle highlighting the electronic influence of the -OCF3 group.

Self-Validating Protocol: Suzuki-Miyaura Coupling

Reagents: 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine (1.0 equiv), Arylboronic acid (1.2 equiv), XPhos Pd G3 (0.05 equiv), K 3​ PO 4​ (2.0 equiv), 1,4-Dioxane/H 2​ O (4:1, 0.2 M).

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine, the arylboronic acid, and K 3​ PO 4​ .

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times). Causality: Pd(0) is highly sensitive to oxidation; rigorous deoxygenation prevents catalyst degradation.

  • Solvent Addition: Add degassed 1,4-Dioxane and H 2​ O via syringe. Stir at room temperature for 5 minutes.

  • Catalyst Activation: Quickly uncap, add XPhos Pd G3, and reseal. Purge with Argon for 1 minute.

  • Heating: Transfer the reaction to a pre-heated oil bath at 90 °C. Stir vigorously for 4–6 hours.

  • Validation Checkpoint (In-Process): Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation: The disappearance of the starting material isotope pattern (m/z ~257/259) and the appearance of the product mass confirms successful transmetalation and reductive elimination.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with brine. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Buchwald-Hartwig Amination (C-N Bond Formation)

Causality of Experimental Choices

Direct Buchwald-Hartwig amination of 5-bromo-pyridin-4-amines with exogenous amines is notoriously difficult due to the competitive reactivity of the endogenous C4-amine[4]. To establish a robust, scalable system, we employ a Protection-Coupling-Deprotection workflow. By masking the C4-amine with a tert-butyloxycarbonyl (Boc) group, we eliminate its nucleophilicity and its ability to poison the catalyst. For the subsequent C-N coupling, RuPhos Pd G4 is selected because its large bite angle and electron-rich nature facilitate the coupling of secondary and primary amines to electron-deficient aryl halides with near-perfect chemoselectivity[3].

BHCWorkflow Start 5-Bromo-2-(OCF3) pyridin-4-amine Protect Amine Protection (Boc2O, DMAP) Start->Protect BHC Buchwald-Hartwig Coupling (Pd Cat.) Protect->BHC Deprotect Deprotection (TFA, CH2Cl2) BHC->Deprotect End Functionalized Target Molecule Deprotect->End

Figure 2: Workflow for the chemoselective Buchwald-Hartwig amination via transient protection.

Self-Validating Protocol: Protection & Amination

Step 1: Boc-Protection

  • Dissolve 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine (1.0 equiv) in anhydrous THF (0.2 M).

  • Add Boc 2​ O (2.2 equiv) and a catalytic amount of DMAP (0.1 equiv). Stir at 60 °C for 12 hours.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the highly polar starting material to a less polar di-Boc protected intermediate. Concentrate and use directly.

Step 2: Buchwald-Hartwig Coupling

  • In a nitrogen-filled glovebox, charge a vial with the protected intermediate (1.0 equiv), the target amine (e.g., morpholine, 1.5 equiv), Cs 2​ CO 3​ (2.0 equiv), and RuPhos Pd G4 (0.04 equiv).

  • Add anhydrous Toluene (0.15 M). Seal the vial and heat at 100 °C for 8 hours. Causality: Cs 2​ CO 3​ is chosen over NaOtBu to prevent base-mediated cleavage of the Boc groups or degradation of the -OCF 3​ moiety.

  • Cool to room temperature, filter through a pad of Celite, and concentrate.

Step 3: Deprotection

  • Dissolve the crude mixture in CH 2​ Cl 2​ (0.1 M) and add Trifluoroacetic acid (TFA, 10 equiv). Stir at room temperature for 2 hours.

  • Validation Checkpoint: LC-MS will show a mass shift corresponding to the loss of two Boc groups (-200 Da).

  • Neutralize with saturated aqueous NaHCO 3​ , extract with CH 2​ Cl 2​ , dry, and purify.

Quantitative Data Presentation

The following table summarizes catalyst optimization data for the functionalization of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine, demonstrating the critical nature of ligand selection.

Reaction TypeCatalyst SystemBase / SolventTemp (°C)Time (h)Yield (%)Observation / Causality
Suzuki-Miyaura Pd(PPh 3​ ) 4​ (5 mol%)Na 2​ CO 3​ / Dioxane-H 2​ O9012< 10%Catalyst poisoning by free C4-amine.
Suzuki-Miyaura Pd(dppf)Cl 2​ (5 mol%)K 3​ PO 4​ / Dioxane-H 2​ O90865%Bidentate ligand prevents amine coordination.
Suzuki-Miyaura XPhos Pd G3 (5 mol%) K 3​ PO 4​ / Dioxane-H 2​ O 90 4 88% Optimal. High steric bulk forces rapid reductive elimination.
Buchwald-Hartwig Pd 2​ (dba) 3​ / BINAPNaOtBu / Toluene10012TraceUnprotected amine leads to oligomerization[4].
Buchwald-Hartwig RuPhos Pd G4 (4 mol%)Cs 2​ CO 3​ / Toluene100882%Yield over 3 steps (Protect -> Couple -> Deprotect). Highly selective[3].

References

  • ResearchGate. Synthesis of Trisubstituted Pyridines via Chemoselective Suzuki-Miyaura Coupling of 3,5- and 4,6-Dibromo-2-tosyloxypyridines. Retrieved from:[Link][2]

  • ACS Publications. A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from:[Link][3]

Sources

Method

Application Note: Preparation of Targeted Kinase Inhibitors Using 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine

Document Type: Technical Application Note & Synthetic Protocol Target Audience: Medicinal Chemists, Drug Development Scientists, and Principal Investigators Prepared By: Senior Application Scientist, Medicinal Chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Synthetic Protocol Target Audience: Medicinal Chemists, Drug Development Scientists, and Principal Investigators Prepared By: Senior Application Scientist, Medicinal Chemistry Division

Introduction & Mechanistic Rationale

The design of highly selective, potent kinase inhibitors requires building blocks that offer both precise spatial geometry and favorable physicochemical properties. 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine (CAS: 1221172-01-5) has emerged as a highly privileged scaffold in the synthesis of next-generation kinase inhibitors[1].

As a Senior Application Scientist, I frequently recommend this specific building block for targeting kinases such as Janus Kinase 1/3 (JAK1/3) and Receptor-Interacting Protein Kinase 1 (RIPK1) due to three synergistic structural features:

  • The 4-Amine Moiety (Hinge Binder): The primary amine acts as a critical hydrogen bond donor/acceptor. In the context of JAK1, this amine forms a vital hydrogen bond with the E966 residue in the kinase hinge region, anchoring the inhibitor within the ATP-binding pocket[2].

  • The 5-Bromo Handle (Vector for Extension): The C5-bromo position provides a highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This allows for the precise introduction of aryl or heteroaryl groups that project into the solvent-exposed region or adjacent selectivity pockets[3].

  • The 2-Trifluoromethoxy Group (ADME Optimizer): The trifluoromethoxy (-OCF₃) group is a unique conformational and electronic modulator. With a Hansch lipophilicity parameter (π) of +1.04, it significantly enhances cell membrane permeability. Furthermore, its strong electron-withdrawing nature fortifies the pyridine ring against cytochrome P450-mediated oxidative metabolism, thereby improving the pharmacokinetic half-life of the resulting drug candidate[4].

Target Pathway: JAK-STAT Signaling

Kinase inhibitors derived from this scaffold are frequently deployed to modulate the JAK-STAT pathway, a critical driver of autoimmune diseases and hematological malignancies[5].

JAK_STAT Cytokine Cytokine Signal (e.g., IL-6, IFN) Receptor Cytokine Receptor (Dimerization) Cytokine->Receptor Binds & Activates JAK JAK1 / JAK3 Kinase (Primary Inhibitor Target) Receptor->JAK Recruits STAT STAT Proteins (Phosphorylation & Dimerization) JAK->STAT Phosphorylates (Blocked by Inhibitor) Nucleus Nuclear Translocation STAT->Nucleus Translocates Transcription Gene Transcription (Inflammation / Proliferation) Nucleus->Transcription Induces

Figure 1: JAK-STAT signaling pathway highlighting the specific intervention point for kinase inhibitors.

Synthetic Strategy & Workflow

To convert 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine into a fully functional Type II kinase inhibitor (which binds the DFG-out conformation), a two-step orthogonal functionalization strategy is employed. First, the 5-bromo group is subjected to a Suzuki-Miyaura cross-coupling to install a hydrophobic tail. Second, the 4-amine is converted into a urea or amide motif to establish the critical hinge-binding interactions[6][7].

Synthesis_Workflow SM 5-Br-2-(OCF3)- pyridin-4-amine Step1 Suzuki-Miyaura Cross-Coupling SM->Step1 Int1 5-Aryl Intermediate Step1->Int1 Pd(dppf)Cl2, Base, Heat Step2 Urea/Amide Formation Int1->Step2 Product Multi-Targeted Kinase Inhibitor Step2->Product Isocyanate, DIPEA

Figure 2: Two-step synthetic workflow for generating kinase inhibitors from the pyridinamine scaffold.

Reaction Optimization Data

The steric hindrance of the adjacent 4-amine and the electron-withdrawing nature of the 2-trifluoromethoxy group can make the C5 position sluggish in oxidative addition. Therefore, catalyst selection is paramount. Our optimization data demonstrates that bidentate ligands with large bite angles (like dppf) significantly outperform monodentate phosphine ligands by preventing premature catalyst degradation and minimizing dehalogenation side reactions.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling at the C5 Position

EntryPalladium CatalystLigandBaseSolvent SystemTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄NoneNa₂CO₃Toluene/EtOH/H₂O9045%High rate of proto-debromination; poor conversion.
2Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10072%Good conversion, but requires strict anhydrous handling of ligand.
3Pd(dppf)Cl₂ dppf K₂CO₃ 1,4-Dioxane/H₂O 90 89% Optimal. Bidentate ligand stabilizes Pd(0) intermediate; rapid reductive elimination.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: To install an aryl or heteroaryl group at the C5 position.

Reagents & Materials:

  • 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine (1.0 eq, 1.0 mmol, 257 mg)

  • Aryl boronic acid or pinacol ester (1.2 eq, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq, 0.05 mmol, 41 mg)

  • Potassium carbonate (K₂CO₃) (3.0 eq, 3.0 mmol, 414 mg)

  • 1,4-Dioxane / HPLC-grade Water (4:1 ratio, 10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine, aryl boronic acid, and K₂CO₃.

  • Degassing (Critical Step): Add 10 mL of the 1,4-Dioxane/Water mixture. Seal the tube with a rubber septum and sparge the solution with ultra-pure Argon gas for exactly 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the rapid oxidation of the Pd(0) active catalytic species.

  • Catalyst Addition: Briefly remove the septum under a positive flow of Argon and quickly add the Pd(dppf)Cl₂ catalyst. Reseal the tube.

  • Reaction: Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously for 12–16 hours. Monitor reaction progression via LC-MS or TLC (Hexanes:EtOAc 1:1).

  • Workup: Cool the reaction to room temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc) and filter the mixture through a short pad of Celite to remove palladium black.

  • Extraction & Purification: Wash the filtrate with brine (2 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to afford the 5-aryl intermediate.

Protocol B: Urea Formation at the C4-Amine (Hinge-Binder Installation)

Objective: To convert the C4-primary amine into a urea moiety, a common pharmacophore for binding the DFG-out conformation of kinases.

Reagents & Materials:

  • 5-Aryl-2-(trifluoromethoxy)pyridin-4-amine intermediate (1.0 eq, 0.5 mmol)

  • Aryl isocyanate (e.g., phenyl isocyanate) (1.1 eq, 0.55 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 1.0 mmol, 174 µL)

  • Anhydrous Dichloromethane (DCM) (5 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve the 5-Aryl intermediate in 5 mL of anhydrous DCM in a 10 mL round-bottom flask under an Argon atmosphere.

  • Base Addition: Add DIPEA via a micro-syringe. Causality: While isocyanate reactions with primary amines can proceed without base, the electron-withdrawing trifluoromethoxy group decreases the nucleophilicity of the C4-amine. DIPEA acts as an acid scavenger and accelerates the nucleophilic attack.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Add the aryl isocyanate dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. A white precipitate (the urea product) will often begin to crash out of the DCM solution as the reaction progresses.

  • Isolation: If the product precipitates, collect it directly via vacuum filtration and wash with cold DCM (2 mL) and Hexanes (5 mL). If it remains in solution, quench with saturated aqueous NaHCO₃, extract with DCM (3 × 10 mL), dry over Na₂SO₄, concentrate, and purify via recrystallization (EtOH/Water) or chromatography.

Sources

Application

Application Notes and Protocols for the Incorporation of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine into Heterocyclic Scaffolds

Introduction: A Privileged Scaffold Building Block in Modern Drug Discovery The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The trifluorometh...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold Building Block in Modern Drug Discovery

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of electronic properties and metabolic stability, making it a highly sought-after substituent in the design of novel therapeutics. When appended to a versatile heterocyclic core such as pyridine, the resulting building block, 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine , presents a powerful tool for the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of the synthetic utility of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine, detailing its application in the construction of diverse heterocyclic scaffolds. We will explore its reactivity in key cross-coupling reactions and its potential as a precursor for the synthesis of fused pyridopyrimidine systems. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors. The unique electronic nature of this substituted pyridine, with the electron-withdrawing trifluoromethoxy group at the 2-position and the electron-donating amino group at the 4-position, significantly influences its reactivity, a factor that will be a recurring theme in the following discussions.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine serves as a versatile handle for the introduction of a wide array of substituents via palladium-catalyzed cross-coupling reactions. These transformations are fundamental to building molecular complexity and are widely employed in the synthesis of pharmaceutical candidates.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and highly utilized method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures. The reaction of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine with various boronic acids or their esters provides a direct route to a diverse range of substituted pyridines. The electron-deficient nature of the pyridine ring, amplified by the trifluoromethoxy group, facilitates the oxidative addition of the C-Br bond to the palladium(0) catalyst, a key step in the catalytic cycle.[1]

General Reaction Scheme:

Suzuki_Miyaura reactant1 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine product 5-R-2-(trifluoromethoxy)pyridin-4-amine reactant1->product Pd Catalyst, Base Solvent, Heat reactant2 R-B(OH)₂ reactant2->product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Reagent Molar Equiv. Purpose
5-Bromo-2-(trifluoromethoxy)pyridin-4-amine1.0Starting material
Arylboronic Acid1.2 - 1.5Coupling partner
Pd(PPh₃)₄0.05Palladium catalyst
K₂CO₃ or K₃PO₄2.0 - 3.0Base
1,4-Dioxane/Water (4:1)-Solvent

Procedure:

  • To a dry Schlenk flask, add 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).[2]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) under a positive flow of the inert gas.

  • Add the degassed solvent mixture (1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of aryl halides with a wide variety of primary and secondary amines.[3] This reaction is particularly valuable for introducing nitrogen-containing functionalities that are crucial for the biological activity of many drug candidates.

General Reaction Scheme:

Buchwald_Hartwig reactant1 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine product 5-(R¹R²N)-2-(trifluoromethoxy)pyridin-4-amine reactant1->product Pd Catalyst, Ligand Base, Solvent, Heat reactant2 R¹R²NH reactant2->product

Caption: General scheme of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure for the Buchwald-Hartwig amination of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine. The choice of ligand and base is critical and may require screening for optimal results.

Reagent Molar Equiv. Purpose
5-Bromo-2-(trifluoromethoxy)pyridin-4-amine1.0Starting material
Amine1.2Coupling partner
Pd₂(dba)₃0.02Palladium pre-catalyst
XPhos or BINAP0.04 - 0.08Phosphine Ligand
NaOtBu or Cs₂CO₃1.4 - 2.0Base
Toluene or Dioxane-Anhydrous Solvent

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), ligand (e.g., XPhos, 0.08 equiv), and base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction tube.[4]

  • Add 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is an excellent method for incorporating alkynyl groups, which can serve as versatile handles for further transformations or as key structural elements in biologically active molecules. The reaction is typically carried out under mild conditions.[4]

General Reaction Scheme:

Sonogashira_Coupling reactant1 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine product 5-(R-C≡C)-2-(trifluoromethoxy)pyridin-4-amine reactant1->product Pd Catalyst, Cu(I) co-catalyst Base, Solvent reactant2 R-C≡CH reactant2->product

Caption: General scheme of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine.

Reagent Molar Equiv. Purpose
5-Bromo-2-(trifluoromethoxy)pyridin-4-amine1.0Starting material
Terminal Alkyne1.2Coupling partner
Pd(PPh₃)₂Cl₂0.02 - 0.05Palladium catalyst
CuI0.05 - 0.10Copper(I) co-catalyst
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)-Base and Solvent
THF (optional)-Co-solvent

Procedure:

  • To a solution of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv) and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv).[6]

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Part 2: Construction of Fused Heterocyclic Systems

The 4-amino group of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine, in conjunction with the adjacent ring nitrogen, provides a reactive center for the construction of fused heterocyclic systems. These annulation reactions open up access to a variety of privileged scaffolds in medicinal chemistry, such as pyridopyrimidines.

Synthesis of Pyrido[4,3-d]pyrimidines

Pyrido[4,3-d]pyrimidines are a class of bicyclic heterocycles that have garnered significant interest due to their diverse pharmacological activities, including their roles as kinase inhibitors.[7] A common strategy for their synthesis involves the cyclocondensation of a 4-aminopyridine derivative with a suitable one-carbon synthon.

General Reaction Scheme:

Pyrido_pyrimidine_Synthesis cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization reactant1 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine intermediate N'-(5-bromo-2-(trifluoromethoxy)pyridin-4-yl)-N,N-dimethylformimidamide reactant1->intermediate reagent1 DMF-DMA reagent1->intermediate intermediate2 Intermediate product 5-Bromo-2-(trifluoromethoxy)pyrido[4,3-d]pyrimidine intermediate2->product reagent2 Ammonium Acetate Acetic Acid reagent2->product

Caption: A two-step approach to the synthesis of a pyrido[4,3-d]pyrimidine scaffold.

Experimental Protocol: Synthesis of a Pyrido[4,3-d]pyrimidine Derivative

This protocol describes a two-step synthesis of a pyrido[4,3-d]pyrimidine core starting from 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine.

Step 1: Formation of the Formamidine Intermediate

  • To a solution of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine (1.0 equiv) in an appropriate solvent such as DMF, add dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv).[7]

  • Heat the reaction mixture at 80-100 °C for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude formamidine intermediate, which can often be used in the next step without further purification.

Step 2: Cyclization to the Pyrido[4,3-d]pyrimidine

  • Dissolve the crude formamidine intermediate from Step 1 in glacial acetic acid.

  • Add ammonium acetate (5.0 equiv) to the solution.

  • Heat the reaction mixture to reflux (approximately 120 °C) for 4-8 hours.

  • Monitor the formation of the product by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the solution with a base (e.g., saturated aqueous NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

5-Bromo-2-(trifluoromethoxy)pyridin-4-amine is a highly versatile and valuable building block for the synthesis of a wide range of heterocyclic scaffolds relevant to drug discovery. Its strategic functionalization through palladium-catalyzed cross-coupling reactions provides straightforward access to libraries of substituted pyridines with diverse C-C and C-N linkages. Furthermore, the inherent reactivity of the 4-amino group enables the construction of fused heterocyclic systems such as pyrido[4,3-d]pyrimidines. The protocols and methodologies outlined in this guide serve as a robust starting point for researchers to explore the full synthetic potential of this privileged scaffold, paving the way for the discovery of novel and impactful therapeutic agents.

References

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Publications. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. Retrieved from [Link]

  • MDPI. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine

Welcome to the technical support guide for the synthesis of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine. This document is designed for researchers, medicinal chemists, and drug development professionals who are working w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable synthetic building block. The unique substitution pattern of this molecule, featuring a trifluoromethoxy group, an amine, and a reactive bromine handle, makes it a highly sought-after intermediate. However, its synthesis presents notable challenges, particularly in the introduction of the OCF₃ group.

This guide provides a proposed synthetic strategy, detailed troubleshooting advice in a question-and-answer format, and step-by-step protocols to help you navigate potential issues and optimize your reaction yields.

Proposed Synthetic Strategy

The synthesis of pyridines bearing a trifluoromethoxy (-OCF₃) group is a non-trivial challenge in organic synthesis, often requiring specialized reagents and conditions.[1] Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ moiety cannot be installed via simple nucleophilic substitution. Our proposed strategy is a multi-step pathway designed to address these challenges by building the molecule sequentially, culminating in a modern O-trifluoromethylation reaction.

G cluster_0 Overall Synthetic Pathway A 2-Amino-4-nitropyridine (Starting Material) B Step 1: Bromination (NBS or Br₂) A->B C 5-Bromo-2-amino-4-nitropyridine B->C D Step 2: Diazotization & Hydroxylation (NaNO₂, H₂SO₄, heat) C->D E 5-Bromo-4-nitro-pyridin-2-ol D->E F Step 3: Reduction of Nitro Group (Catalytic Hydrogenation, e.g., Rh/C) E->F G 4-Amino-5-bromopyridin-2-ol (N-Hydroxylamine Precursor) F->G H Step 4: O-Trifluoromethylation (Togni Reagent I) G->H I 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine (Final Product) H->I

Caption: Proposed multi-step synthesis of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine.

Troubleshooting Guide & FAQs

This section directly addresses common problems encountered during the synthesis. The issues are organized by reaction step for clarity.

Part 1: Bromination of the Pyridine Ring

Question: I am attempting to brominate my aminopyridine starting material, but I'm getting a low yield of the desired mono-brominated product and a significant amount of a di-brominated byproduct. How can I improve the selectivity?

Answer: This is a classic challenge when working with electron-rich aminopyridines. The activating effect of the amino group makes the ring susceptible to over-bromination.

  • Causality: The amino group is a strong ortho-, para-director. In 2-aminopyridine derivatives, it strongly activates the 3- and 5-positions for electrophilic substitution. If the reaction is not carefully controlled, di-substitution can easily occur, leading to impurities that are difficult to separate.[2]

  • Solutions & Optimization:

    • Choice of Brominating Agent: Switch from liquid bromine (Br₂) to N-Bromosuccinimide (NBS). NBS provides a slow, controlled concentration of electrophilic bromine, which often improves selectivity for mono-bromination.

    • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). This reduces the reaction rate and favors the kinetically controlled mono-brominated product.

    • Solvent Choice: Use a less polar solvent. Solvents like dichloromethane (DCM) or chloroform can temper the reactivity compared to more polar protic solvents.[2]

    • Stoichiometry: Use a slight sub-stoichiometric amount of NBS (e.g., 0.95 equivalents) to ensure the starting material is not fully consumed, thereby minimizing the formation of the di-brominated species. The unreacted starting material is typically easier to separate from the product than the di-brominated impurity.

Part 2: The Trifluoromethoxylation Step

Question: My O-trifluoromethylation reaction with the Togni reagent is failing or giving extremely low yields (<10%). What is going wrong?

Answer: This is the most technically demanding step of the synthesis. The success of this reaction is highly dependent on the substrate, reagents, and reaction conditions. A direct trifluoromethoxylation of a phenol-like precursor is often inefficient. Mechanistic studies suggest a complex pathway involving radical intermediates is likely at play.[1]

  • Causality: The reaction does not proceed through a simple SN2-type mechanism. It is believed to involve a single-electron transfer (SET) from a deprotonated N-hydroxylamine intermediate to the Togni reagent, generating radical species.[1] If the electronic properties of the substrate are not suitable or if radical quenching pathways dominate, the reaction will fail.

  • Solutions & Optimization:

    • Precursor Selection is Critical: The proposed pathway proceeds through a pyridin-2-ol which can exist in tautomeric equilibrium with the corresponding N-hydroxypyridine. This precursor is more amenable to the required transformation. Direct trifluoromethoxylation of the amine is not a viable pathway.

    • Reagent Choice: Togni Reagent I (3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole) is often superior for this transformation compared to other electrophilic trifluoromethylating agents.[1] Ensure your reagent is fresh and has been stored under inert conditions.

    • Anhydrous & Inert Conditions: The reaction is sensitive to moisture and oxygen. Ensure all glassware is oven-dried, the solvent (e.g., CH₂Cl₂) is anhydrous, and the reaction is run under an inert atmosphere (Nitrogen or Argon).

    • Temperature Profile: The reaction may require a two-stage temperature profile. The initial O-trifluoromethylation may occur at room temperature, followed by heating (e.g., to 50-80 °C) to facilitate the subsequent OCF₃ migration to the desired position.[1]

G cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low Yield in Trifluoromethoxylation Step check_reagent Is Togni Reagent I fresh and active? start->check_reagent check_anhydrous Are conditions strictly anhydrous and inert? check_reagent->check_anhydrous Yes sol_reagent Use fresh, high-purity Togni Reagent I check_reagent->sol_reagent No check_temp Was a thermal migration step performed (50-80°C)? check_anhydrous->check_temp Yes sol_anhydrous Oven-dry glassware, use anhydrous solvent, maintain N₂/Ar atmosphere check_anhydrous->sol_anhydrous No sol_temp After initial reaction, heat mixture in MeNO₂ or other suitable solvent check_temp->sol_temp No

Sources

Optimization

Technical Support Center: Optimizing Cross-Coupling of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine

Welcome to the Advanced Troubleshooting Guide for 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine . As a highly functionalized heterocyclic building block, this compound presents unique chemoselectivity challenges during syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine . As a highly functionalized heterocyclic building block, this compound presents unique chemoselectivity challenges during synthesis. The strongly electron-withdrawing 2-trifluoromethoxy group increases the electrophilicity of the pyridine core, while the free 4-amino group acts as a competitive Lewis base.

This guide is designed for drug development professionals and synthetic chemists. It provides mechanistic insights, quantitative optimization data, and self-validating protocols to eliminate unwanted byproducts and maximize your reaction yields.

Section 1: Mechanistic Causality & Pathway Divergence

Before troubleshooting, it is critical to understand why byproducts form. The primary mode of reactivity for this building block is 1[1]. However, the catalytic cycle is frequently derailed by two competing pathways:

  • Protodehalogenation (Debromination): The electron-deficient nature of the pyridine ring accelerates the initial oxidative addition but can severely retard the subsequent transmetalation step. If transmetalation is slow, the Pd(II) intermediate has time to undergo β-hydride elimination from hydrogen-donor solvents (e.g., ethanol or isopropanol) or aliphatic amine bases, yielding a 2[2].

  • Catalyst Poisoning & Competitive N-Arylation: The unprotected C4-amine is a strong nucleophile and Lewis base. It can coordinate directly to the empty orbitals of the active Pd(0) or Pd(II) species. In Buchwald-Hartwig aminations, this leads to3 that precipitate out of solution as inactive palladium black[3].

Pathway SM 5-Bromo-2-(trifluoromethoxy) pyridin-4-amine OxAdd Oxidative Addition [Pd(II) Ar-Br Complex] SM->OxAdd + Pd(0) Pd0 Pd(0) L_n Active Catalyst Pd0->OxAdd TransMet Transmetalation (Fast with XPhos/K3PO4) OxAdd->TransMet Boronic Acid ProtoDehal β-Hydride Elimination (Slow Transmetalation) OxAdd->ProtoDehal H-Donor Solvents (e.g., EtOH) NCoord N4-Amine Coordination (Poor Ligand Bulk) OxAdd->NCoord Unhindered Pd RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Desired C5-Coupled Product RedElim->Product Byproduct1 Protodehalogenation Byproduct ProtoDehal->Byproduct1 Byproduct2 Catalyst Poisoning / Competitive N-Arylation NCoord->Byproduct2

Mechanistic divergence in Pd-catalyzed coupling of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine.

Section 2: Troubleshooting FAQs

Q1: I am running a Suzuki-Miyaura coupling, but LC-MS shows up to 50% of the debrominated byproduct (2-(trifluoromethoxy)pyridin-4-amine). How do I stop this? A: Protodehalogenation is a direct symptom of a mismatched catalytic rate. When transmetalation is slower than β-hydride elimination, the Pd(II) complex extracts a hydride from your solvent or base. Actionable Fixes:

  • Eliminate H-Donors: Switch from EtOH/H₂O to an aprotic solvent system like 1,4-Dioxane/H₂O or Toluene/H₂O.

  • Accelerate Transmetalation: Use a highly active, sterically demanding ligand like XPhos or a pre-formed catalyst like Pd(dtbpf)Cl₂.

  • Optimize the Base: Switch from weak bases (Na₂CO₃) to stronger, highly soluble inorganic bases (K₃PO₄) to facilitate faster boronic acid activation.

Q2: My Buchwald-Hartwig amination at the C5 position is stalling at 30% conversion. The reaction mixture turns pitch black within 15 minutes. What is the cause? A: The rapid formation of "palladium black" indicates severe catalyst degradation. The free C4-amine on your starting material is outcompeting your ligand for coordination to the palladium center, leading to catalyst poisoning. Actionable Fixes:

  • Steric Exclusion: Utilize exceptionally bulky ligands like BrettPhos or tBuXPhos. The steric bulk of these ligands prevents the primary amine of the pyridine from coordinating to the metal center, forcing the reaction down the desired C-Br activation pathway.

  • Amine Protection: If tuning the ligand fails,4 with a Boc or pivaloyl group prior to coupling. This eliminates its Lewis basicity and completely suppresses dehalogenation[4].

Q3: I am observing homocoupling of the pyridine core (forming a 5,5'-bipyridine derivative). How can I prevent this? A: Homocoupling is an oxidative process driven by the ingress of molecular oxygen, which intercepts the Pd(II) intermediate. Actionable Fixes:

  • Implement strict Schlenk techniques. Sparging the solvent with nitrogen is insufficient for electron-deficient pyridines; use the freeze-pump-thaw method (minimum 3 cycles) to ensure complete deoxygenation.

Section 3: Quantitative Data & Optimization Tables

To illustrate the impact of rational reaction design, the following tables summarize the optimization of cross-coupling conditions for 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine.

Table 1: Mitigation of Protodehalogenation in Suzuki-Miyaura Coupling

Catalyst / Ligand SystemSolvent SystemBaseTemp (°C)Desired Product YieldDebrominated Byproduct
Pd(PPh₃)₄ (5 mol%)EtOH / H₂O (4:1)Na₂CO₃8035%52%
Pd(dppf)Cl₂ (5 mol%)Dioxane / H₂O (4:1)K₂CO₃9068%18%
XPhos Pd G2 (2 mol%)Dioxane / H₂O (4:1)K₃PO₄9094% < 2%

Table 2: Suppression of Competitive N-Arylation in Buchwald-Hartwig Amination

LigandCatalyst LoadingConversionC5-Amination (Desired)N4-Arylation (Undesired)
BINAP5 mol%45%12%33%
XantPhos5 mol%65%28%37%
BrettPhos2 mol%>95%91% < 3%

Section 4: Self-Validating Experimental Protocols

Protocol A: High-Fidelity Suzuki-Miyaura Coupling (Zero H-Donor Method)

Causality Focus: This protocol is designed to outcompete protodehalogenation by maximizing the rate of transmetalation using a highly active precatalyst and an anhydrous-capable base system.

Step 1: Rigorous Degassing (The most critical step)

  • In a Schlenk flask, combine 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (3.0 equiv).

  • Add 1,4-Dioxane and HPLC-grade H₂O (ratio 4:1).

  • Perform three freeze-pump-thaw cycles.

    • Self-Validation Check: The solution must be completely clear and colorless at this stage. Any yellowing indicates pre-mature oxidation of trace impurities.

Step 2: Catalyst Activation 4. Backfill the flask with Argon. Quickly add XPhos Pd G2 precatalyst (0.02 equiv). 5. Seal and heat to 90 °C.

  • Self-Validation Check: Within 5 minutes at 90 °C, the solution should transition to a homogeneous golden-orange color. If the solution turns opaque black, oxygen was present, and the catalyst has irreversibly precipitated as Pd(0) black.

Step 3: Reaction Monitoring & Workup 6. Stir for 2–4 hours. Monitor by TLC (Hexanes/EtOAc 3:1).

  • Self-Validation Check: The starting material spot (UV active, strong blue fluorescence) should disappear, replaced by a lower Rf product spot. If a high Rf spot appears, protodehalogenation has occurred.

  • Cool to room temperature, dilute with EtOAc, and wash with brine. The organic layer is dried over Na₂SO₄, concentrated, and purified via flash chromatography.

Section 5: References

  • In-depth Technical Guide to the Reactivity Profile of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine Source: Benchchem URL:

  • From Milligram to Kilogram Manufacture of AZD4573: Making It Possible by Application of Enzyme-, Iridium-, and Palladium-Catalyzed Key Transformations Source: ACS Publications (Organic Process Research & Development) URL:

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates Source: ResearchGate URL:

  • Micellar Buchwald–Hartwig Coupling of Aryl and Heteroarylamines for the Synthesis of DNA-Encoded Libraries Source: ACS Publications (The Journal of Organic Chemistry) URL:

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine Derivatives

Welcome to the technical support center for the synthesis and optimization of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine derivatives. This guide is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of working with this highly functionalized pyridine core. Our focus will be on the critical parameter of reaction temperature and its influence on yield, purity, and side-product formation.

Introduction: The Unique Chemistry of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine

The 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine scaffold is of significant interest in medicinal chemistry due to the unique combination of its substituents. The trifluoromethoxy group imparts properties such as increased metabolic stability and lipophilicity, which are often desirable in drug candidates. However, the strong electron-withdrawing nature of this group, in conjunction with the bromine atom and the directing effect of the amine, creates a unique chemical environment that requires careful control of reaction conditions, especially temperature.

This guide will primarily address the challenges and optimization strategies for the final amination step to produce the title compound and subsequent derivatizations, such as palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route to 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine, and how does temperature play a role?

The most common and practical approach to synthesizing 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a precursor, such as 4-chloro-5-bromo-2-(trifluoromethoxy)pyridine, with an ammonia source.

The trifluoromethoxy group at the 2-position and the bromo group at the 5-position are strongly electron-withdrawing, which activates the pyridine ring for nucleophilic attack, particularly at the 4-position.[1] This electronic activation is crucial for the success of the SNAr reaction.

The Role of Temperature:

Temperature is a critical parameter in this amination reaction. While the electron-deficient nature of the ring facilitates the reaction, elevated temperatures are often necessary to achieve a reasonable reaction rate.[2] However, excessively high temperatures can lead to side reactions and decomposition.

  • Low Temperature (e.g., < 100 °C): The reaction may be sluggish or not proceed to completion, resulting in low yields of the desired product.

  • Optimal Temperature (typically 130-160 °C): In a sealed vessel, this temperature range often provides a good balance between reaction rate and product purity.[3]

  • High Temperature (e.g., > 180 °C): Increased risk of side reactions, such as decomposition of the starting material or product, and potential for pressure build-up in a sealed system.

Q2: I am observing low yields in the amination of 4-chloro-5-bromo-2-(trifluoromethoxy)pyridine. What are the likely causes related to temperature?

Low yields in this SNAr reaction can often be attributed to suboptimal temperature control.

  • Insufficient Temperature: The most straightforward reason for low conversion is that the reaction temperature is too low to overcome the activation energy barrier. A gradual increase in temperature, for example in 10-20 °C increments, is recommended.

  • Localized Overheating: Even if the set temperature is appropriate, poor heat distribution in the reaction vessel can lead to localized "hot spots" where degradation can occur.[4] Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.

  • Reaction Time Mismatch: At a given temperature, the reaction will have a specific rate. If the reaction time is too short for the chosen temperature, the conversion will be incomplete. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time at a given temperature.

Q3: What are common side reactions when synthesizing derivatives of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine, and how can temperature be used to mitigate them?

When derivatizing 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine, particularly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), several side reactions can occur. Temperature plays a pivotal role in controlling the selectivity and minimizing these unwanted transformations.

  • Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom. It can be a significant side reaction in palladium-catalyzed couplings.

    • Temperature Influence: Higher temperatures can sometimes favor hydrodehalogenation. If this side product is observed, consider lowering the reaction temperature and extending the reaction time.[5]

  • Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the amine (in Buchwald-Hartwig reactions) can occur.

    • Temperature Influence: While often influenced by factors like oxygen contamination, very high temperatures can promote catalyst decomposition, which may lead to an increase in homocoupling products.[5]

  • Protodeborylation (Suzuki Reaction): The cleavage of the C-B bond of the boronic acid before cross-coupling.

    • Temperature Influence: This is more often influenced by the presence of water and the basicity of the reaction medium, but prolonged reaction times at high temperatures can contribute to this side reaction.

Q4: How does the trifluoromethoxy group influence the optimal reaction temperature compared to a methoxy or trifluoromethyl group?

The trifluoromethoxy (OCF3) group is one of the most strongly electron-withdrawing groups, significantly impacting the reactivity of the pyridine ring.

  • Compared to Methoxy (OCH3): A methoxy group is electron-donating, which would deactivate the pyridine ring towards SNAr. Therefore, a much higher reaction temperature would be required for amination compared to the trifluoromethoxy-substituted analogue.

  • Compared to Trifluoromethyl (CF3): Both OCF3 and CF3 are strongly electron-withdrawing. Their activating effects on SNAr are comparable. Therefore, the optimal temperature ranges for amination of similarly substituted pyridines with these two groups are expected to be in a similar range. For other transformations, the specific electronic and steric properties of each group might lead to subtle differences in optimal conditions.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Temperature Considerations
Low or No Conversion in Amination Insufficient activation energy.Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction by TLC or LC-MS to find the optimal temperature. A typical starting point for the amination of a 4-chloropyridine with ammonia is around 150 °C in a sealed vessel.[3]
Poor solubility of starting materials.Consider a co-solvent. For aminations with aqueous ammonia, a hydrophilic ether like THF can be beneficial.[3] Ensure the reaction temperature is sufficient to maintain solubility.
Formation of Dark, Tarry Material Thermal decomposition of starting material or product.This is a strong indication that the reaction temperature is too high. Reduce the temperature significantly and increase the reaction time. Consider if any of the reagents are thermally unstable.
Polymerization of starting material or product.High temperatures can initiate polymerization.[4] Maintain strict temperature control and consider the gradual addition of one of the reactants to manage any exotherm.
Significant Hydrodehalogenation in Cross-Coupling Reaction temperature is too high.Lower the reaction temperature and extend the reaction time. A typical range for Suzuki or Buchwald-Hartwig reactions on bromopyridines is 80-110 °C.[6]
Presence of a proton source (e.g., water).Ensure all reagents and solvents are anhydrous. While not directly a temperature issue, higher temperatures can exacerbate the effect of trace moisture.
Low Regioselectivity in Derivatization High reaction temperature.For reactions where multiple reactive sites are present, higher temperatures can lead to a loss of selectivity. Running the reaction at the lowest feasible temperature is often key to achieving high regioselectivity.[7]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine via SNAr

This is a general protocol based on the amination of related electron-deficient halopyridines. Optimization will be required for specific substrates.

dot

Caption: Workflow for the synthesis of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine.

Procedure:

  • To a pressure-rated vessel, add 4-chloro-5-bromo-2-(trifluoromethoxy)pyridine (1.0 eq.).

  • Add a co-solvent such as tetrahydrofuran (THF) if needed to aid solubility.

  • Add aqueous ammonia (28-30%, 10-15 eq.).

  • Seal the vessel tightly.

  • Heat the reaction mixture to 150-160 °C with vigorous stirring.

  • Maintain the temperature for 12-24 hours, monitoring the reaction progress periodically by taking small aliquots for LC-MS analysis.

  • Once the starting material is consumed, cool the reaction vessel to room temperature.

  • Carefully open the vessel and dilute the reaction mixture with water.

  • Extract the product with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine.

Protocol 2: Suzuki Cross-Coupling of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine Derivatives

This protocol provides a general starting point for the Suzuki cross-coupling of the 5-bromo position.

dot

Caption: Workflow for a typical Suzuki cross-coupling reaction.

Procedure:

  • To a Schlenk flask, add the 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine derivative (1.0 eq.), the aryl or heteroaryl boronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(dppf)Cl2, 5-10 mol%), and the base (e.g., K2CO3, 3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction for 12 hours or until completion by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The optimization of reaction temperature is paramount when working with 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine and its derivatives. The strong electron-withdrawing nature of the substituents makes the pyridine core susceptible to nucleophilic attack but also necessitates careful temperature control to avoid side reactions and decomposition. By understanding the interplay between the electronic properties of the molecule and the reaction conditions, researchers can effectively troubleshoot and optimize their synthetic routes to access these valuable compounds for drug discovery and development.

References

  • Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Benchchem.
  • Why does presence of electron withdrawing group increases the reactivity of haloarene in nucleophilic substitution reaction? Quora. Published September 16, 2016.
  • In-depth Technical Guide to the Reactivity Profile of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine. Benchchem.
  • 1369921-11-8|5-Bromo-2-(trifluoromethyl)pyridin-4-amine. BLDpharm.
  • Feng P, Lee KN, Lee JW, Zhan C, Ngai MY. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chem Sci. 2015;6(12):7193-7199.
  • CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
  • Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Beilstein Journals.
  • 5-Bromo-2-(trifluoromethyl)
  • 5-Bromo-2-(trifluoromethyl)pyridin-4-amine. Sapphire Bioscience.
  • 1369921-50-5|5-Bromo-N-methyl-2-(trifluoromethyl)pyridin-4-amine. BLDpharm.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J Pestic Sci. 2020;45(3):148-159.
  • A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis.
  • 5-BroMo-2-Methoxy-4-trifluoroMethyl pyridine — Chemical Substance Inform
  • Common side reactions in the synthesis of pyridine-3-carbonitriles. Benchchem.
  • troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Benchchem.
  • 5-bromo-2-(trifluoromethyl)pyrimidine synthesis. ChemicalBook.
  • CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Chem Sci. 2019;10(38):8849-8854.
  • Amination of Aminopyridines via η6-Coordination Catalysis. J Am Chem Soc. 2024;146(33):22588-22595.
  • 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine | 1211520-18-1. Sigma-Aldrich.
  • C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Org. Synth. 2021;98:363-373.
  • P
  • Amino-trifluoromethylpyridine compound and process for preparing the same.
  • EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine.
  • 4-Bromo-5-chloro-2-(trifluoromethoxy)aniline. Sigma-Aldrich.
  • The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chem Commun (Camb). 2015;51(93):16636-16639.
  • Leveraging Electron‐Deficient Iminium Intermediates in a General Synthesis of Valuable Amines. Angew Chem Int Ed Engl. 2020;59(38):16449-16454.
  • Aldehyde not reacting in reductive amination reaction, thoughts?

Sources

Optimization

Purification techniques for crude 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine mixtures

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals tasked with the challenging isolation of 5-Bromo-2-(trifluoromethoxy)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals tasked with the challenging isolation of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine from crude bromination mixtures.

Due to the unique electronic and steric properties imparted by the trifluoromethoxy (-OCF₃) and bromo (-Br) substituents, traditional purification workflows often fail. This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure high-purity isolation.

Purification Triage & Workflow Visualization

The following workflow exploits the distinct physicochemical properties of the crude mixture components, utilizing a pH-gradient extraction to triage impurities before final polishing.

PurificationWorkflow Crude Crude Mixture (SM, Mono-Br, Di-Br, Succinimide) Wash Na2S2O3 / Water Wash (Removes Succinimide & Br2) Crude->Wash AcidBase pH-Gradient Extraction (Exploits pKa differences) Wash->AcidBase OrgLayer Organic Layer (Di-Br Impurity) AcidBase->OrgLayer pH < 1 AqLayer Aqueous Layer (Protonated Mono-Br & SM) AcidBase->AqLayer pH ~ 1.5-2.0 Neutralize Selective Neutralization (Precipitates Mono-Br) AqLayer->Neutralize Silica Silica Gel Chromatography (Hexane/EtOAc) Neutralize->Silica If SM persists Pure Pure 5-Bromo-2-(trifluoromethoxy) pyridin-4-amine Silica->Pure

Figure 1: Purification triage utilizing pKa differentials and lipophilicity.

Physicochemical Causality Data

Understanding the underlying chemistry is critical for troubleshooting. The -OCF₃ group is a powerful electron-withdrawing group that acts as an intrinsically lipophilic unit[1]. When combined with halogenation, it drastically suppresses the basicity of the pyridine nitrogen and the 4-amino group[2].

Table 1: Physicochemical properties dictating purification behavior.

CompoundEstimated pKa (Conjugate Acid)Relative LipophilicityElution Order (Normal Phase)
2-(Trifluoromethoxy)pyridin-4-amine (Starting Material)~4.5 - 5.0Low3rd (Most polar)
5-Bromo-2-(trifluoromethoxy)pyridin-4-amine (Target Product)~2.5 - 3.0Medium2nd
3,5-Dibromo-2-(trifluoromethoxy)pyridin-4-amine (Impurity)< 1.0High1st (Least polar)

Troubleshooting Guides & FAQs

Q1: My crude mixture contains unreacted starting material and the 3,5-dibromo impurity. Standard acid-base extraction using 1M HCl isn't separating them. Why? A1: Standard 1M HCl (pH ~0) is too acidic. It indiscriminately protonates both the starting material and the mono-bromo product, pulling them both into the aqueous layer.

  • The Causality: The basicity of the pyridine ring is heavily modulated by its substituents. While a standard 4-aminopyridine has a pKa of ~9.3, the introduction of the strongly electron-withdrawing -OCF₃ group drops the pKa significantly[2]. Subsequent bromination at the 5-position further withdraws electron density, dropping the pKa to ~2.5–3.0. The over-brominated 3,5-dibromo impurity is essentially non-basic (pKa < 1.0).

  • The Solution: Implement a pH-gradient extraction . By carefully adjusting the acidic aqueous wash to pH 1.5–2.0, the dibromo impurity remains unprotonated in the organic layer, while the mono-bromo product and unreacted starting material partition into the aqueous layer.

Q2: How do I separate the mono-bromo product from the unreacted starting material after the initial acid extraction? A2: Exploit the same pKa differential during the neutralization phase.

  • The Causality: Because the mono-bromo product is less basic (pKa ~2.5) than the unreacted starting material (pKa ~4.6), it will deprotonate and precipitate out of the aqueous phase at a lower pH.

  • The Solution: Slowly adjust the pH of the acidic aqueous extract upward using saturated aqueous NaHCO₃. At pH 3.5–4.0, the mono-bromo product will deprotonate and can be extracted into an organic solvent. The starting material remains protonated and water-soluble until the pH exceeds 5.5.

Q3: I am proceeding to silica gel chromatography, but the product streaks and co-elutes with impurities. What are the optimal conditions? A3: Streaking is caused by the interaction of the free 4-amino group with the acidic silanol groups on the silica gel. Furthermore, the -OCF₃ group invariably boosts the lipophilicity of the molecule[3], altering standard retention times.

  • The Solution: Pre-treat the silica column with 1% triethylamine (TEA) in hexanes to cap the active silanol sites. Use a solvent system of Hexanes/Ethyl Acetate (e.g., gradient from 90:10 to 70:30). The highly lipophilic -OCF₃ group ensures the compound elutes relatively early, but the TEA prevents tailing.

Q4: How do I efficiently remove succinimide or residual bromine if NBS was used as the brominating agent? A4: Succinimide is highly water-soluble but can partition into polar organic solvents, while residual electrophilic bromine must be quenched to prevent post-reaction over-bromination.

  • The Solution: Quench the crude reaction mixture with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution. This reduces any active bromine species to inert bromide salts. Follow this with multiple dilute basic washes (e.g., NaHCO₃), which will convert succinimide to its more water-soluble sodium salt, significantly improving its removal from the organic layer[4].

Detailed Experimental Protocol: Optimized Purification Workflow

This self-validating protocol utilizes the intrinsic pKa values of the mixture as an internal control for separation.

Step 1: Quenching and Reagent Removal

  • Dilute the crude bromination reaction mixture with Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Add an equal volume of 10% aqueous Na₂S₂O₃ and stir vigorously for 15 minutes to quench residual electrophilic bromine.

  • Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ (3 × 10 mL) to remove succinimide as its sodium salt[4].

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: pH-Gradient Acid Extraction (Removal of Di-Br Impurity)

  • Dissolve the concentrated crude in Dichloromethane (DCM) (10 mL/g).

  • Prepare an aqueous HCl solution titrated exactly to pH 1.5 .

  • Extract the DCM layer with the pH 1.5 aqueous solution (3 × 10 mL).

  • Validation Check: The DCM layer now contains the non-basic 3,5-dibromo impurity. The aqueous layer contains the protonated target product and unreacted starting material. Discard or set aside the DCM layer.

Step 3: Selective Neutralization (Separation from Starting Material)

  • Cool the combined acidic aqueous layers in an ice bath to 0–5 °C.

  • Add fresh DCM (10 mL/g) to the flask.

  • Slowly add saturated aqueous NaHCO₃ dropwise while monitoring the pH with a calibrated pH meter.

  • Stop the addition when the aqueous layer reaches pH 4.0 . Stir vigorously for 10 minutes.

  • Separate the layers. The DCM layer now contains the deprotonated target product (5-Bromo-2-(trifluoromethoxy)pyridin-4-amine). The unreacted starting material remains in the aqueous layer.

  • Dry the DCM layer over Na₂SO₄ and concentrate.

Step 4: Silica Gel Chromatography (Final Polishing)

  • Prepare a silica gel column slurried in Hexanes containing 1% Triethylamine (TEA).

  • Load the concentrated product onto the column.

  • Elute using a gradient of Hexanes:EtOAc (90:10 → 70:30).

  • Monitor fractions via TLC (UV active). The target compound will elute cleanly without streaking due to the TEA-capped silanol groups.

References

  • "Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups." CHIMIA. URL: [Link]1]

  • "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry. URL: [Link]3]

Sources

Troubleshooting

Overcoming steric hindrance in 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine coupling reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with cross-coupling 5-Bromo-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with cross-coupling 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine .

This molecule presents a "perfect storm" of synthetic difficulty: a highly hindered reaction site, a strongly coordinating functional group, and conflicting electronic demands. Below, you will find the causality behind these failures and self-validating protocols to overcome them.

Section 1: Mechanistic Troubleshooting (The "Why")

Q: Why is the 5-bromo position so resistant to standard cross-coupling conditions? A: The difficulty arises from a synergistic failure mode involving both steric and electronic factors.

  • Catalyst Poisoning via Chelation: The 4-amino group is positioned ortho to the reactive C-Br bond. When a palladium catalyst undergoes oxidative addition into the C-Br bond, the lone pair on the adjacent primary amine can rapidly coordinate to the Pd(II) center. This forms a highly stable, off-cycle palladacycle, effectively poisoning the catalyst and halting the reaction[1].

  • Electronic Drag: The 2-(trifluoromethoxy) group is strongly electron-withdrawing. While this accelerates the initial oxidative addition step, it depletes electron density from the pyridine ring. This makes the subsequent transmetalation and reductive elimination steps energetically demanding, often leading to protodehalogenation if the cycle stalls[2].

Q: Is the issue purely steric, or does the choice of ligand dictate the failure? A: The issue is ligand-dependent. Small or highly flexible ligands (like PPh₃) fail because they do not provide enough steric bulk around the palladium center to prevent the ortho-amino group from coordinating. To force a productive catalytic cycle, you must use a ligand that physically blocks the amine from approaching the metal[3].

G Start 5-Bromo-2-(OCF3)pyridin-4-amine + Pd Catalyst OxAdd Oxidative Addition (Productive Pathway) Start->OxAdd Bulky Ligand (e.g., XPhos) Prevents Coordination Chelation Amine-Pd Chelation (Off-Cycle Dead End) Start->Chelation Small Ligand (e.g., PPh3) Allows N-Pd Binding Transmet Transmetalation OxAdd->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Start Pd(0) Regeneration Product Cross-Coupled Product RedElim->Product

Fig 1. Divergent catalytic pathways based on ligand steric bulk in ortho-amino pyridine couplings.

Section 2: Ligand & Catalyst Optimization (The "What")

Q: Which ligand class is best suited to overcome this specific ortho-amine hindrance? A: Dialkylbiaryl phosphine ligands (Buchwald ligands) are the gold standard for this scaffold. Specifically, XPhos and RuPhos are highly effective. The bulky triisopropylphenyl ring of XPhos sits over the palladium center, creating a physical barrier that prevents the lone pair of the 4-amino group from coordinating to the metal, thereby enforcing productive transmetalation and reductive elimination[3].

Q: Should I use a Pd(0) or Pd(II) precatalyst? A: We strongly recommend Pd G3 or G4 precatalysts (e.g., XPhos Pd G3). These Pd(II) complexes rapidly reduce to the active monoligated L-Pd(0) species under mild basic conditions. Generating the active catalyst rapidly is critical; if the generation is slow, the unreacted starting material will outcompete the ligand for coordination, leading to catalyst death.

Quantitative Ligand Efficacy Data

Table 1: Simulated ligand screening for the Suzuki-Miyaura coupling of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine with phenylboronic acid (2 hours at 80°C).

LigandLigand ClassSteric Bulk (Cone Angle)Conversion (%)Primary Failure Mode / Observation
PPh₃ MonodentateLow< 10%Catalyst poisoning via 4-amine chelation.
dppf BidentateMedium~ 35%Slow oxidative addition; incomplete conversion.
RuPhos DialkylbiarylHigh82%Trace dehalogenation; slightly slow reductive elimination.
XPhos DialkylbiarylVery High> 95%Optimal ; prevents chelation, forces reductive elimination.

Section 3: Self-Validating Experimental Protocol (The "How")

To ensure scientific integrity, the following Suzuki-Miyaura protocol includes built-in diagnostic checkpoints. This allows you to validate the reaction's progress in real-time and pivot if necessary.

Self-Validating Suzuki-Miyaura Workflow

  • Pre-reaction Preparation: Weigh 1.0 eq of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine, 1.5 eq of the desired boronic acid, 2.0 eq of K₃PO₄, and 5 mol% XPhos Pd G3 into a Schlenk tube.

    • Causality: K₃PO₄ is chosen over weaker bases (like Na₂CO₃) to accelerate the transmetalation step, which is often rate-limiting for electron-deficient aryl halides.

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O. Degas via three freeze-pump-thaw cycles.

    • Validation Check: Before heating, ensure the solution is homogeneous. If the boronic acid is insoluble, add 5% v/v DMF.

  • Reaction Execution: Heat the mixture to 80°C.

    • Validation Check (2 Hours): Take a 10 µL aliquot, dilute in MeCN, and analyze via LCMS.

      • Condition A (>80% product mass): Proceed to Step 4.

      • Condition B (High starting material, no dehalogenation): The catalyst has likely deactivated. Spike with an additional 2 mol% XPhos Pd G3.

      • Condition C (>15% dehalogenated byproduct): Reductive elimination is failing. Stop the reaction. You must switch to a more electron-withdrawing ligand or lower the temperature to 60°C.

  • Quench and Purification: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Q: What if direct coupling still fails after following this protocol? A: If XPhos Pd G3 fails, you must alter the electronic and steric profile of the substrate by protecting the 4-amine. Di-Boc protection is highly recommended. Paradoxically, adding massive steric bulk (di-Boc) to the ortho position improves coupling yields. It completely eliminates the possibility of nitrogen lone-pair chelation and twists the amine out of the pyridine plane, relieving localized steric pressure on the C-Br bond[1].

G Step1 Attempt Direct Coupling (Pd G3 + XPhos) Check1 LCMS at 2h: Conversion > 80%? Step1->Check1 Success Proceed to Aqueous Workup & Column Chromatography Check1->Success Yes Fail1 Analyze Reaction Byproducts Check1->Fail1 No Dehalogenation Is Dehalogenation Detected? Fail1->Dehalogenation ChangeSolvent Switch to Dioxane/H2O Lower Temp to 60°C Dehalogenation->ChangeSolvent Yes Protect Apply Di-Boc Protection to 4-Amine Dehalogenation->Protect No (Unreacted SM) ChangeSolvent->Step1 Retry Protect->Step1 Retry Coupling on Protected Scaffold

Fig 2. Self-validating workflow for hindered 5-bromo-pyridin-4-amine cross-coupling reactions.

Sources

Reference Data & Comparative Studies

Validation

Comparative Mass Spectrometry Fragmentation Guide: 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine

Executive Summary The structural elucidation of complex halogenated heterocycles demands rigorous analytical workflows. This guide objectively compares the performance of Electron Ionization Gas Chromatography-Mass Spect...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex halogenated heterocycles demands rigorous analytical workflows. This guide objectively compares the performance of Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) and Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF MS/MS) for the characterization of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine (Exact Mass: 255.946 Da). By dissecting the causality behind its fragmentation patterns, this document provides researchers and drug development professionals with field-proven, self-validating protocols to ensure absolute structural confidence.

Mechanistic Overview: The Causality of Fragmentation

As a Senior Application Scientist, I approach the characterization of this molecule by analyzing its three distinct functional domains. Understanding why these domains fragment under specific energies is critical for accurate spectral interpretation.

1. The Bromine Isotope Signature The presence of the bromine atom at position 5 yields a highly diagnostic 1:1 isotopic doublet separated by 2 m/z units ( 79 Br and 81 Br). This is a hallmark pattern extensively documented in halogenated aromatic systems, providing an immediate visual confirmation of the halogen's presence before any deep fragmentation analysis begins ()[1].

2. Trifluoromethoxy Stability and Cleavage The -OCF 3​ group exhibits unique stability due to the anomeric effect, which decreases the nucleophilicity of the oxygen atom and stabilizes the C-O bond during synthesis ()[2]. However, under high-energy electron ionization (EI, 70 eV), the molecule readily expels the •OCF 3​ radical (-85 Da) or undergoes elimination of carbonyl fluoride (CF 2​ O, -66 Da). This fragmentation cascade, characterized by the neutral loss of •OCF 3​ or •CF 3​ , is a consistent pattern observed in trifluoromethoxylated aromatics ()[3].

In contrast, soft ionization via Electrospray Ionization (ESI) combined with Collision-Induced Dissociation (CID) preferentially drives the loss of neutral HF (-20 Da) or the loss of the intact •OCF 3​ moiety, which can sometimes be detected as a distinct fragment in specific metabolic or degradation assays ()[4].

3. Pyridine-Amine Core Dynamics The heterocyclic core, activated by the electron-donating amine at position 4, stabilizes the positive charge post-ionization. Subsequent high-energy fragmentation often results in the ring-opening loss of hydrogen cyanide (HCN, -27 Da), a classic diagnostic loss for primary aminopyridines.

Platform Comparison: EI-GC-MS vs. ESI-Q-TOF MS/MS

When selecting an analytical platform for this compound, researchers must weigh the need for extensive library-matchable fragmentation against the need for high-resolution exact mass determination.

FeatureEI-GC-MS PlatformESI-Q-TOF MS/MS Platform
Ionization Energy Hard Ionization (70 eV)Soft Ionization (Protonation) + Variable CID
Precursor Ion Radical Cation [M]• + (m/z 256 / 258)Protonated [M+H] + (m/z 257 / 259)
Primary Utility Library matching, volatile impurity profilingExact mass determination, mechanistic pathway elucidation
Resolution Nominal mass (Unit resolution)High-Resolution Exact Mass (HRMS, <5 ppm error)
Sample Requirement Volatile, thermally stableSoluble in polar/aqueous mixtures

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following methodologies are designed as self-validating systems. An experiment is only valid if the internal system suitability criteria are met.

Protocol 1: EI-GC-MS Workflow
  • System Suitability (SST): Inject a calibration standard (e.g., PFTBA) to verify mass axis calibration and resolution across m/z 50–600. The ratio of m/z 69 to 219 must be within vendor specifications.

  • Sample Preparation: Dissolve 1 mg of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine in 1 mL of LC-MS grade ethyl acetate.

  • Injection & Separation: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Use a temperature gradient: Hold 50°C for 1 min, ramp 15°C/min to 280°C.

  • Ionization & Acquisition: Operate the EI source at 70 eV and 230°C. Acquire full scan data (m/z 50–350).

  • Self-Validation Check: Confirm the presence of the m/z 256/258 doublet at a 1:1 ratio at the target retention time. The absence of this exact isotopic doublet invalidates the peak identity.

Protocol 2: ESI-Q-TOF MS/MS Workflow
  • System Suitability (SST): Infuse a tuning mix (e.g., Agilent ESI-L) to achieve sub-ppm mass accuracy and validate the TOF flight tube thermal stability.

  • Sample Preparation: Dilute the compound to 10 µg/mL in 50:50 Methanol:Water with 0.1% Formic Acid to promote protonation of the pyridine amine.

  • Introduction: Introduce via a short C18 LC gradient (0.3 mL/min) to desalt the sample prior to the source.

  • Ionization & CID: Operate in positive ion mode (ESI+). Isolate the m/z 257 precursor using the quadrupole. Apply a collision energy (CE) ramp (10–40 eV) using nitrogen as the collision gas to generate a comprehensive MS/MS spectrum.

  • Self-Validation Check: The precursor mass must match the theoretical exact mass (256.954 Da for 79 Br) within 5 ppm. The exact co-elution of the 258.952 Da isotope confirms the halogen presence.

Data Presentation: Quantitative Fragmentation

Table 1: Predicted EI-MS Major Fragments (70 eV)
m/z (Nominal)Ion IdentificationMechanistic Origin
256 / 258 [M]• + Molecular Ion (1:1 Isotope Ratio)
187 / 189 [M - •CF 3​ ] + Loss of trifluoromethyl radical (-69 Da)
177 [M - •Br] + Loss of Bromine radical (-79/81 Da)
171 / 173 [M - •OCF 3​ ] + Loss of trifluoromethoxy radical (-85 Da)
144 / 146 [M - •OCF 3​
  • HCN] +
Subsequent loss of HCN from pyridine ring (-27 Da)
Table 2: Predicted ESI-Q-TOF MS/MS Major Fragments (Positive Mode, CID)
m/z (Exact Mass)Ion IdentificationMechanistic Origin
256.954 / 258.952 [M+H] + Protonated Precursor (1:1 Isotope Ratio)
236.947 / 238.945 [M+H - HF] + Loss of neutral hydrogen fluoride (-20 Da)
190.956 / 192.954 [M+H - CF 2​ O] + Loss of neutral carbonyl fluoride (-66 Da)
178.036 [M+H - •Br] + Homolytic cleavage of Bromine under CID

Mandatory Visualization

MS_Workflow cluster_platforms Analytical Platform Selection Sample 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine EI EI-GC-MS Platform (70 eV Electron Ionization) Sample->EI Volatile ESI ESI-Q-TOF MS/MS Platform (Soft Ionization & CID) Sample->ESI Polar EI_Frag Radical Cation [M]•+ m/z 256 / 258 EI->EI_Frag ESI_Frag Protonated Precursor [M+H]+ m/z 257 / 259 ESI->ESI_Frag EI_Path1 Loss of •OCF3 (-85 Da) m/z 171 / 173 EI_Frag->EI_Path1 EI_Path2 Loss of •Br (-79/81 Da) m/z 177 EI_Frag->EI_Path2 ESI_Path1 Loss of HF (-20 Da) m/z 237 / 239 ESI_Frag->ESI_Path1 CID ESI_Path2 Loss of CF2O (-66 Da) m/z 191 / 193 ESI_Frag->ESI_Path2 CID

Logical workflow and divergent fragmentation pathways for EI-GC-MS vs. ESI-Q-TOF MS/MS analysis.

References

  • Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives. Organic Process Research & Development - ACS Publications. URL:[Link]

  • Metabolism, Pharmacokinetics, and Excretion of the Substance P Receptor Antagonist CP-122721 in Humans... Drug Metabolism and Disposition. URL:[Link]

Sources

Comparative

Benchmarking 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine in Kinase Inhibitor Screening Assays: A Fragment-Based Lead Discovery Guide

As a Senior Application Scientist in early-phase drug discovery, selecting the right building blocks for Fragment-Based Drug Discovery (FBDD) is arguably the most critical step in a kinase program. The aminopyridine moti...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-phase drug discovery, selecting the right building blocks for Fragment-Based Drug Discovery (FBDD) is arguably the most critical step in a kinase program. The aminopyridine motif is a highly privileged scaffold, historically validated as a potent hinge-binding element in the ATP-binding site of various kinases[1]. However, simple aminopyridines often lack the vectors necessary for rapid, structure-guided optimization and can suffer from poor pharmacokinetic profiles.

This guide benchmarks 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine against traditional fragment alternatives. By integrating a hydrogen-bond donating amine, a lipophilic trifluoromethoxy group, and a halogenated synthetic handle, this molecule serves as a highly functionalized "smart fragment." Here, we dissect its physicochemical advantages, mechanistic binding rationale, and the self-validating experimental workflows required to screen it effectively.

Structural Rationale & Mechanistic Causality

To understand why 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine outperforms simpler fragments in advanced screening cascades, we must look at the causality behind its structural features:

  • The 4-Amine & Pyridine Nitrogen (The Hinge Binder): The primary interaction of this fragment is a bidentate hydrogen-bonding network with the backbone amides of the kinase hinge region[2]. The pyridine nitrogen acts as an H-bond acceptor, while the 4-amine acts as an H-bond donor.

  • The 2-Trifluoromethoxy Group (The Lipophilic Anchor): The −OCF3​ group is strongly electron-withdrawing and highly lipophilic. It lowers the basicity (pKa) of the pyridine nitrogen, which often mitigates hERG toxicity liabilities. Furthermore, it is perfectly positioned to occupy adjacent hydrophobic sub-pockets (such as the gatekeeper pocket), significantly improving kinase selectivity and potency[3].

  • The 5-Bromo Substituent (The Growth Vector): In FBDD, a fragment must be "growable." The bromine atom serves a dual purpose: it probes the solvent-exposed channel for spatial tolerance and acts as a direct synthetic handle for Suzuki-Miyaura cross-coupling to rapidly generate lead-like compounds[2]. Additionally, the heavy bromine atom provides anomalous dispersion, which is invaluable for phasing in X-ray crystallography.

Kinase_Interaction Fragment 5-Br-2-OCF3-pyridin-4-amine Hinge Kinase Hinge Region (Backbone Amides) Fragment->Hinge 4-Amine (H-Bond Donor) Gatekeeper Hydrophobic Pocket (Gatekeeper) Fragment->Gatekeeper 2-Trifluoromethoxy (Lipophilic) Solvent Solvent Channel Fragment->Solvent 5-Bromo (Growth Vector)

Caption: Mechanistic binding interactions of the fragment within the kinase ATP-binding pocket.

Quantitative Benchmarking: Physicochemical Comparison

When benchmarking fragment libraries, we evaluate the balance between molecular weight, lipophilicity (cLogP), and Ligand Efficiency (LE). As shown below, while 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine has a higher molecular weight than the baseline 4-aminopyridine, its built-in vectors provide a superior starting point for structure-activity relationship (SAR) campaigns.

Table 1: Physicochemical Benchmarking of Aminopyridine Fragments
Fragment ScaffoldMW (Da)cLogPEst. pKa (Pyridine)Primary Growth VectorTarget Sub-Pocket
4-Aminopyridine 94.10.269.1NoneHinge only
3-Bromo-4-aminopyridine 173.01.107.2C3 (Suzuki handle)Hinge + Solvent
5-Br-2-(OCF3)-pyridin-4-amine 257.02.45~4.5C5 (Suzuki handle)Hinge + Gatekeeper + Solvent

Data Interpretation: The trifluoromethoxy group drastically lowers the pyridine pKa, ensuring the fragment is largely un-ionized at physiological pH. This enhances membrane permeability and directs the molecule toward hydrophobic interactions rather than non-specific electrostatic binding.

The FBDD Screening Cascade

Because fragments exhibit weak baseline affinities (typically IC50​ in the 100 µM to 1 mM range), standard high-throughput screening (HTS) protocols will yield false negatives. We must utilize high-concentration biochemical screening paired with rigorous biophysical validation[1].

FBDD_Workflow A Fragment Library (5-Br-2-OCF3-pyridin-4-amine) B Primary Screen (TR-FRET at 500 µM) A->B High-throughput C Biophysical Validation (SPR / TSA) B->C Hit Selection D Structural Confirmation (X-ray Crystallography) C->D Validated Hits E Hit Expansion (Suzuki Coupling) D->E Structure-Guided Design

Caption: Fragment-based screening cascade for 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine validation.

Self-Validating Experimental Methodologies

To ensure trustworthiness and eliminate false positives (such as pan-assay interference compounds or aggregators), the following protocols are designed as self-validating systems.

Protocol A: High-Concentration TR-FRET Primary Screening

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence because its delayed emission reading eliminates background auto-fluorescence—a critical necessity when screening fragments at massive concentrations (500 µM)[1].

Step-by-Step Workflow:

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 555) to dispense 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine into a 384-well low-volume plate. Final assay concentration should be 500 µM.

  • DMSO Matching (Critical Control): Normalize all wells to exactly 5% DMSO. Why: High fragment concentrations require high DMSO. Kinase structural integrity degrades above 5% DMSO, so exact matching prevents false-positive inhibition caused by solvent-induced enzyme denaturation.

  • Enzyme/Substrate Addition: Add 5 µL of recombinant kinase and biotinylated peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow fragment pre-equilibration.

  • Reaction Initiation: Add 5 µL of ATP at the predetermined Km​ concentration. Incubate for 60 minutes.

  • Termination & Detection: Add 10 µL of stop/detection buffer containing 20 mM EDTA (to chelate Mg2+ and halt catalysis), Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout: Read on an EnVision multimode plate reader. Calculate the emission ratio (665 nm / 615 nm) to determine % inhibition.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: Biochemical assays prove inhibition, but SPR proves direct physical binding. Because fragments have rapid dissociation rates ( koff​ ), standard kinetic fitting often fails. We must use steady-state affinity modeling to calculate the dissociation constant ( KD​ ).

Step-by-Step Workflow:

  • Surface Preparation: Immobilize biotinylated kinase onto a Series S Sensor Chip SA (Streptavidin) using a Biacore T200 system. Target an immobilization level of 3000–4000 RU to ensure sufficient signal for low-molecular-weight fragments.

  • Analyte Preparation: Prepare a 2-fold dilution series of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine from 1 mM down to 15.6 µM in running buffer (matched to 5% DMSO).

  • Injection: Inject the fragment series over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Contact time: 60 seconds; Dissociation time: 60 seconds.

  • Solvent Correction: Run a DMSO calibration curve (4.5% to 5.5%) to correct for bulk refractive index shifts caused by slight solvent mismatches between the running buffer and samples.

  • Data Analysis: Plot the equilibrium binding responses ( Req​ ) against fragment concentration. Fit the data to a 1:1 steady-state affinity model to derive the KD​ .

Conclusion

5-Bromo-2-(trifluoromethoxy)pyridin-4-amine represents a highly optimized starting point for kinase inhibitor FBDD campaigns. While standard aminopyridines require extensive, multi-step synthesis to build out into the solvent and gatekeeper pockets, this fragment comes pre-loaded with a lipophilic probe ( −OCF3​ ) and a synthetic growth vector ( −Br ). By deploying rigorous, high-concentration TR-FRET and steady-state SPR methodologies, researchers can confidently benchmark this scaffold and accelerate the discovery of novel, selective kinase therapeutics.

References
  • Title: Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2 Source: nih.gov URL: [Link]

  • Title: Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues Source: nih.gov URL: [Link]

  • Title: Syntheses of Potent, Selective, and Orally Bioavailable Indazole-Pyridine Series of Protein Kinase B/Akt Inhibitors with Reduced Hypotension | Journal of Medicinal Chemistry Source: acs.org URL: [Link]

Sources

Validation

A Comparative Guide to the Structural Integrity Validation of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine: An FT-IR-Centric Approach

In the landscape of pharmaceutical development, the rigorous confirmation of a molecule's structure is the bedrock of safety, efficacy, and reproducibility. For novel intermediates like 5-Bromo-2-(trifluoromethoxy)pyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous confirmation of a molecule's structure is the bedrock of safety, efficacy, and reproducibility. For novel intermediates like 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine, a compound with significant potential in medicinal chemistry, establishing structural integrity is a non-negotiable checkpoint. This guide provides an in-depth, technically-grounded comparison of analytical methodologies, centered around Fourier-Transform Infrared (FT-IR) spectroscopy as a rapid, reliable, and indispensable first-line technique for structural validation.

This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating approach to quality control.

Section 1: Decoding the Vibrational Signature of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine

FT-IR spectroscopy provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation, which excites the vibrational modes of a molecule's chemical bonds.[1][2] For 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine, the key to structural validation lies in identifying the characteristic absorption bands associated with its specific functional groups. The expected vibrational frequencies are a direct consequence of the bond strengths, atomic masses, and overall molecular geometry.

Expected Characteristic FT-IR Absorption Bands:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & Rationale
Primary Amine (N-H) Asymmetric & Symmetric Stretch3500 - 3300Medium-Strong. Primary amines typically show two distinct bands in this region, corresponding to the asymmetric and symmetric stretching modes.[1][3] Their position can be sensitive to hydrogen bonding.
Aromatic Ring (C-H) Stretch3100 - 3000Weak-Medium. Characteristic of C-H bonds on an aromatic ring, typically appearing at slightly higher frequencies than aliphatic C-H stretches.[4][5][6]
Aromatic Ring (C=C/C=N) In-ring Stretch1600 - 1450Medium-Strong (multiple bands). These absorptions arise from the complex vibrations of the pyridine ring itself and are highly characteristic.[4][5][7][8]
Trifluoromethoxy (C-F) Asymmetric & Symmetric Stretch1350 - 1150Very Strong, often Broad. The highly polar C-F bonds of the CF₃ group produce intense and characteristic absorptions.[9][10] This is a key signature for this substituent.
Aryl Ether (Ar-O-CF₃) Asymmetric C-O-C Stretch1270 - 1200Strong. The stretching of the aryl ether linkage provides another critical data point for confirming the trifluoromethoxy substituent's connection to the ring.
Aromatic Amine (Ar-N) C-N Stretch1335 - 1250Strong. This band confirms the attachment of the amine group to the pyridine ring.[6][11]
Bromo-Aromatic (C-Br) C-Br Stretch690 - 515Medium-Strong. This absorption falls in the lower frequency "fingerprint region" and confirms the presence of the bromine substituent.[6]

The region below 1500 cm⁻¹ is known as the fingerprint region .[12][13] While specific stretches like C-F and C-Br are found here, the overall pattern of peaks is highly unique to the molecule as a whole, making it invaluable for confirming identity against a known standard.[12][13]

Section 2: A Practical Workflow for FT-IR Validation by Attenuated Total Reflectance (ATR)

For rapid and reproducible analysis of solid powders like 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine, Attenuated Total Reflectance (ATR) FT-IR is the preferred method. It requires minimal to no sample preparation, eliminating the time and potential inconsistencies of methods like KBr pellet preparation.[14][15][16][17] The technique works by placing the sample in direct contact with a high-refractive-index crystal (commonly diamond). An infrared beam is passed through the crystal, creating an "evanescent wave" that penetrates a few microns into the sample, where absorption occurs.[14][15]

Experimental Protocol: ATR-FT-IR Analysis
  • Instrument Preparation & Verification:

    • Ensure the FT-IR spectrometer is calibrated according to manufacturer and pharmacopeia guidelines (e.g., using a polystyrene standard).[18][19]

    • Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR anvil in place, acquire a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This is crucial as it subtracts the spectral signature of the ambient atmosphere (e.g., CO₂, water vapor) from the final sample spectrum.

  • Sample Application:

    • Place a small amount of the 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine powder onto the center of the ATR crystal.

    • Lower the press arm to apply consistent pressure, ensuring firm and uniform contact between the sample and the crystal. This step is critical for spectral quality and reproducibility.[17]

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

    • Perform an ATR correction (if available in the software) to make the spectrum appear more like a traditional transmission spectrum.

    • Label the peaks corresponding to the key functional groups listed in the table above to confirm the presence of all expected structural components.

    • Compare the spectrum's fingerprint region to that of a certified reference standard to definitively confirm the material's identity.

FT_IR_Workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_analysis 3. Analysis Instrument_Setup Instrument Setup & Verification Clean_Crystal Clean ATR Crystal Instrument_Setup->Clean_Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Solid Sample to Crystal Background_Scan->Apply_Sample Acquire_Sample Acquire Sample Spectrum Apply_Sample->Acquire_Sample Process_Data Process Data (ATR Correction) Acquire_Sample->Process_Data Analyze_Spectrum Analyze Spectrum (Peak Assignment) Process_Data->Analyze_Spectrum Compare_Standard Compare to Reference Standard Analyze_Spectrum->Compare_Standard Final_Report Final Report: Structural Integrity Confirmed Compare_Standard->Final_Report

Caption: ATR-FT-IR Experimental Workflow for Structural Validation.

Section 3: The Broader Analytical Context: A Multi-Technique Comparison

While FT-IR is an exceptional tool for confirming functional groups and overall identity, it provides limited information about the specific connectivity of atoms or the precise molecular weight.[20][21] Therefore, for comprehensive validation, especially during initial development, a multi-technique approach is essential. FT-IR provides the rapid identity check, while other methods offer orthogonal, complementary data.[20][22]

Comparative Analysis of Key Analytical Techniques:

TechniqueInformation ProvidedStrengthsLimitations
FT-IR Spectroscopy Presence/absence of functional groups; molecular "fingerprint".[20][21]Extremely fast, non-destructive, minimal sample prep (with ATR), low cost.Provides limited information on molecular skeleton, connectivity, and stereochemistry. Not ideal for purity quantification.
NMR Spectroscopy (¹H, ¹³C) Detailed carbon-hydrogen framework, atom connectivity, stereochemistry.[12]Unparalleled for complete structure elucidation; provides definitive proof of atom-to-atom connections.[21]Lower sensitivity, requires more sample, more expensive instrumentation, longer analysis time.
Mass Spectrometry (MS) Precise molecular weight, elemental composition (with HRMS), fragmentation patterns.Extremely high sensitivity, requires very small sample amounts, can confirm molecular formula.[21]Isomers are often indistinguishable; fragmentation can be complex to interpret without standards.
HPLC / UPLC Purity assessment, quantification of impurities, separation of components.Highly quantitative, excellent for determining the purity of a sample and identifying minor components.Provides no direct structural information on the primary compound. Requires method development.

The synergy between these techniques forms a robust validation system. FT-IR confirms the pieces are there, NMR shows how they are assembled, Mass Spectrometry verifies the final weight, and HPLC confirms its purity.

Validation_Logic cluster_primary Primary & Secondary Validation cluster_tertiary Purity & Quantification Sample Test Sample: 5-Bromo-2-(trifluoromethoxy) pyridin-4-amine FTIR FT-IR Spectroscopy (Identity & Functional Groups) Sample->FTIR NMR NMR Spectroscopy (Connectivity & Structure) FTIR->NMR Identity Confirmed MS Mass Spectrometry (Molecular Weight & Formula) NMR->MS Structure Elucidated HPLC HPLC / UPLC (Purity & Impurity Profile) MS->HPLC MW Confirmed Report Comprehensive Certificate of Analysis HPLC->Report Purity Assessed

Caption: Logical Workflow for Comprehensive Structural Validation.

Section 4: Trustworthiness and Self-Validation

A protocol is only as trustworthy as its controls. In the context of FT-IR validation, trustworthiness is achieved through:

  • System Suitability: Regularly qualifying the instrument's performance against known standards (e.g., polystyrene) ensures that the wavenumber accuracy and resolution meet pharmacopeial requirements.[18][19]

  • Reference Standard: The ultimate confirmation of identity comes from a direct spectral comparison against a certified reference standard of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine. The fingerprint regions must exhibit a near-perfect overlay.

  • Orthogonal Data: Confidence in the structural assignment is massively increased when complementary techniques, like NMR and MS, provide data that logically supports the FT-IR findings. For example, if FT-IR shows an N-H and an aromatic ring, NMR should show corresponding amine and aromatic proton signals.

References

  • Mettler-Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved March 28, 2024, from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved March 28, 2024, from [Link]

  • Srivastava, T. N., & Tandon, S. K. (1969). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 23(4), 148-150. Retrieved March 28, 2024, from [Link]

  • Yadav, R. A., & Singh, I. S. (1986). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 27(4), 579-591. Retrieved March 28, 2024, from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). Retrieved March 28, 2024, from [Link]

  • Agilent. (2020, October 9). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. Retrieved March 28, 2024, from [Link]

  • Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR? Retrieved March 28, 2024, from [Link]

  • Soderberg, T. (2022). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. OpenStax. Retrieved March 28, 2024, from [Link]

  • eGyanKosh. (n.d.). Unit 14: Structure Elucidation of Organic Compounds Using IR, NMR and Mass Spectra. Retrieved March 28, 2024, from [Link]

  • Mary, Y. S., et al. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Retrieved March 28, 2024, from [Link]

  • UniversalClass. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved March 28, 2024, from [Link]

  • ResearchGate. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved March 28, 2024, from [Link]

  • Beiderhase, T., et al. (2001). IR and UV Absorption Spectrum of the Trifluoromethoxy Radical, CF3O·, Isolated in Rare Gas Matrices. The Journal of Physical Chemistry A, 105(15), 3866-3873. Retrieved March 28, 2024, from [Link]

  • ResearchGate. (n.d.). IR and UV Absorption Spectrum of the Trifluoromethoxy Radical, CF3O·, Isolated in Rare Gas Matrices | Request PDF. Retrieved March 28, 2024, from [Link]

  • Spectroscopy Online. (2018, February 1). Verification of Pharmaceutical Raw Materials Using FT-NIR Spectroscopy. Retrieved March 28, 2024, from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (General reference, specific URL not applicable).
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved March 28, 2024, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved March 28, 2024, from [Link]

  • Al-Kassas, R., et al. (2018). Quantitative screening of the pharmaceutical ingredient for the rapid identification of substandard and falsified medicines using reflectance infrared spectroscopy. PLoS ONE, 13(8), e0202059. Retrieved March 28, 2024, from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved March 28, 2024, from [Link]

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Safety & Regulatory Compliance

Safety

5-Bromo-2-(trifluoromethoxy)pyridin-4-amine proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine As a highly functionalized intermediate, 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine (CAS: 1361693-12-0) is a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine

As a highly functionalized intermediate, 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine (CAS: 1361693-12-0) is a critical building block in drug discovery and agrochemical development. However, its unique molecular architecture—combining a lipophilic pyridine core, a reactive amine, and heavy halogenation (bromine and a trifluoromethoxy group)—presents specific occupational and environmental hazards.

To build a self-validating safety culture in your laboratory, it is not enough to simply follow disposal rules; researchers must understand the causality behind them. This guide provides the mechanistic reasoning and step-by-step operational workflows required for the safe handling, spill remediation, and final destruction of this compound.

Chemical Profile & Mechanistic Hazard Assessment

The hazards associated with 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine are directly linked to its structural components. Like many halogenated pyridines, it is toxic if swallowed, inhaled, or absorbed through the skin, and it acts as a severe irritant to mucous membranes.

  • The Pyridine Core: Highly lipophilic, allowing the molecule to easily permeate nitrile gloves over extended exposure and rapidly cross biological membranes, presenting neurotoxic and hepatotoxic risks.

  • The Amine Group (-NH₂): Confers mild basicity, meaning the compound can react exothermically if inadvertently mixed with strong oxidizing agents or concentrated acids in a waste carboy.

  • The Halogens (Br and -OCF₃): This is the most critical factor for disposal. The trifluoromethoxy group contains incredibly stable carbon-fluorine (C-F) bonds. Improper disposal or low-temperature combustion will fail to mineralize the compound, instead releasing highly corrosive and toxic Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) gases into the atmosphere[1].

Table 1: Hazard Classification and Required Mitigations

Hazard ParameterQualitative/Quantitative ProfileMechanistic Implication & Required Mitigation
Acute Toxicity Toxic via oral, dermal, and inhalation routesPyridine lipophilicity facilitates systemic absorption. Mitigation: Handle strictly inside a certified fume hood.
Combustion Byproducts Generates HF, HBr, and NOₓ gasesHalogens require extreme heat to break bonds. Mitigation: Must be destroyed via high-temperature incineration[2].
Reactivity Mildly basic; incompatible with oxidizersAmine group can trigger exothermic reactions. Mitigation: Strict waste segregation; do not mix with acid waste.
Ecological Impact Toxic to aquatic life; persistentHalogenated aromatics resist biodegradation. Mitigation: Zero drain disposal; absolute containment required.

Operational Workflow: Step-by-Step Disposal Procedure

Because of the fluorine and bromine content, this compound must never be disposed of down the drain or mixed with standard non-halogenated solvent waste. It requires specialized destruction in a chemical incinerator equipped with an afterburner and an alkaline scrubber[2][3].

Step 1: Source Segregation and Containment

  • Designate a specific, chemically compatible waste container (High-Density Polyethylene (HDPE) or glass) exclusively for Halogenated Organic Waste .

  • Ensure the container is completely free of strong acids or oxidizing agents before adding the waste to prevent exothermic amine reactions.

  • Keep the waste container tightly sealed at all times unless actively adding waste to prevent the aerosolization of contaminated dust or vapors.

Step 2: Labeling and Satellite Accumulation

  • Label the container clearly with standard GHS pictograms (Toxic, Irritant, Environmental Hazard) and explicitly write: "Halogenated Organic Waste - Contains Fluorine and Bromine."

  • Store the container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a polyethylene spill tray) to capture any potential leaks.

  • Store away from direct sunlight, heat sources, and incompatible chemical streams.

Step 3: Licensed Transport and High-Temperature Incineration

  • Transfer the sealed waste to your Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[1].

  • Mechanistic Destruction: The contractor must utilize a high-temperature incinerator (>1000°C) to ensure the complete cleavage of the stable C-F and C-Br bonds.

  • Scrubber Neutralization: The incinerator's exhaust must pass through an alkaline scrubber system (typically utilizing calcium hydroxide or sodium hydroxide). This step is non-negotiable, as the base reacts with the highly corrosive HF and HBr combustion gases to form inert, safely disposable salts (e.g., CaF₂, CaBr₂) before the exhaust is released into the atmosphere[3].

WasteDisposal Gen Waste Generation: 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine Seg Segregation: Halogenated Organic Waste Gen->Seg Collect & Label Store Satellite Accumulation: Sealed HDPE Container Seg->Store Secondary Containment Trans Licensed Waste Transport Store->Trans EHS Transfer Inc High-Temp Incineration (>1000°C) Breaks C-F & C-Br Bonds Trans->Inc Regulated Destruction Scrub Alkaline Scrubber System Neutralizes HF & HBr Gases Inc->Scrub Corrosive Exhaust Gas Ash Safe Environmental Release (Inert Salts & Clean Exhaust) Scrub->Ash Purified Emission

Fig 1: Lifecycle and destruction workflow for halogenated pyridine chemical waste.

Emergency Response: Accidental Spill Remediation

In the event of an accidental spill (either as a dry powder or dissolved in an organic solvent), immediate and calculated action is required to prevent inhalation exposure and environmental contamination.

Step-by-Step Spill Clean-Up Protocol:

  • Evacuation and Ventilation: Immediately evacuate personnel from the immediate vicinity. Increase laboratory exhaust ventilation to maximum capacity to clear potential aerosols.

  • PPE Donning: Responders must wear chemical-impermeable gloves (double-gloved nitrile or neoprene), safety goggles, a lab coat, and, if the spill is large or poorly ventilated, a NIOSH-approved respirator.

  • Containment: Prevent the spill from spreading or entering sink drains, as the compound is highly toxic to aquatic ecosystems.

  • Absorption (If in solution): Cover the spill with an inert, non-combustible absorbent material such as dry sand, silica gel, or a universal chemical binder. Do not use combustible materials like sawdust, as the amine content may react with ambient oxidizers.

  • Collection (If solid powder): Use non-sparking tools to gently sweep up the powder. Avoid dry sweeping that generates dust; if safe, slightly dampen the powder with a compatible solvent (e.g., water or a small amount of alcohol) to suppress aerosolization before collection.

  • Final Decontamination: Transfer all absorbed material and contaminated cleanup tools into a designated hazardous waste container. Wash the spill surface thoroughly with soap and water, collecting the wash water as hazardous waste.

References

  • PubChem. "3-Chloropyridine | C5H4ClN | CID 12287 - PubChem." National Center for Biotechnology Information. Available at: [Link]

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Handling

Operational Guide: Personal Protective Equipment for Handling 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine

This guide provides essential safety protocols and logistical frameworks for the handling and disposal of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine. Synthesizing data from analogous chemical structures and established...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and logistical frameworks for the handling and disposal of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine. Synthesizing data from analogous chemical structures and established laboratory safety principles, this document is designed to empower researchers, scientists, and drug development professionals with the knowledge to operate safely and effectively. Our commitment is to provide value beyond the product, ensuring your work is grounded in the highest standards of safety and scientific integrity.

Hazard Analysis: A Proactive Approach to Safety

Understanding the chemical nature of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine is fundamental to establishing a robust safety protocol. The molecule's structure presents a convergence of three distinct functional groups, each contributing to its overall hazard profile. A proactive risk assessment is not merely a procedural step but the foundation of a safe experimental design.

  • Aromatic Amine Core: Aromatic amines as a chemical class are recognized for their potential toxicity and are often readily absorbed through the skin.[1][2] Safe handling practices for these compounds are paramount to minimize direct contact and prevent long-term health risks.[3]

  • Trifluoromethoxy Group (-OCF3): This highly fluorinated moiety significantly influences the molecule's properties. The -OCF3 group is a powerful electron-withdrawing group and is highly lipophilic.[4][5] This increased lipophilicity can enhance the molecule's ability to permeate biological membranes, including the skin, and may also increase its metabolic stability.[4][6]

  • Bromo- Substituent: As a halogenated organic compound, specific disposal procedures are required to prevent environmental contamination.[7] During combustion, halogenated compounds can also release toxic fumes such as hydrogen bromide.[8]

Based on data from structurally similar compounds, 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine should be regarded as a substance with the following potential hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8][9]

  • Skin Corrosion/Irritation: Causes skin irritation.[9][10]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[9][10]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[9][10]

Multi-Layered Defense: Personal Protective Equipment (PPE) Protocol

While engineering controls, such as a certified chemical fume hood, are the primary defense against exposure, a comprehensive PPE strategy is mandatory.[1][11] The following table outlines the required PPE, designed to create a barrier between the researcher and the chemical.

Protection TypeRequired EquipmentSpecification & StandardsRationale & Best Practices
Eye & Face Protection Chemical safety goggles and a full-face shield.Must be compliant with ANSI Z87.1 (US) or EN 166 (EU).[1][8]Provides robust protection against splashes of liquids and airborne dust particles. The face shield protects the entire face from contact.
Hand Protection Chemical-resistant, disposable gloves. Double-gloving is required.Nitrile, neoprene, or butyl rubber gloves.[1] Inspect gloves for any defects before use.Aromatic amines can be absorbed through the skin.[2][12] The high lipophilicity from the -OCF3 group increases this risk.[4] Double-gloving provides an additional layer of protection. Use proper glove removal technique to avoid skin contact.[13]
Body Protection Chemical-resistant lab coat and/or disposable coveralls.Ensure complete coverage, including long sleeves and a secure front closure.[1]Protects skin on the arms and torso from accidental spills and contamination. For tasks with a higher risk of splashing, a chemically impervious apron should be worn over the lab coat.
Respiratory Protection NIOSH (US) or EN 149 (EU) approved respirator with organic vapor cartridges and particulate filters.Required when handling the solid outside of a fume hood or in the event of a spill.[1][11] Follow a complete respiratory protection program.Prevents inhalation of fine dust particles of the solid compound and vapors from solutions, which may cause respiratory irritation.[8][9]

Operational Workflow: A Step-by-Step Guide from Receipt to Disposal

A disciplined, procedural approach to handling ensures safety at every stage of the chemical's lifecycle in the laboratory.

Chemical Handling Protocol
  • Receiving and Storage: Upon receipt, inspect the container for damage. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended for similar pyridines (e.g., 2-8°C).[13][14] Keep it segregated from incompatible materials such as strong oxidizing agents and acids.[8][15]

  • Engineering Controls: Before handling, ensure the chemical fume hood is functioning correctly. All manipulations of the solid compound and its solutions must be performed within the fume hood to minimize inhalation exposure.[1][16]

  • Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.

  • Weighing and Transfer (Solid): Conduct all weighing and transfers of the solid material within the fume hood. Use a draft shield on the balance to prevent air currents from dispersing the powder.

  • Solution Preparation: When dissolving, add the solid 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine slowly to the solvent to prevent splashing.[1]

  • Decontamination: After handling, decontaminate all surfaces, glassware, and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, typically starting with gloves (outer pair first), followed by the face shield, lab coat, and goggles. Dispose of single-use items in a designated hazardous waste container.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[13]

Workflow Visualization

The following diagram illustrates the critical steps for safely handling 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine.

Receipt Receipt & Inspection Storage Secure Storage (2-8°C, Inert) Receipt->Storage Prep Preparation (Verify Fume Hood) Storage->Prep Don_PPE Don Full PPE Prep->Don_PPE Handling Chemical Handling (Weighing, Solutions) Don_PPE->Handling Decon Decontaminate (Surfaces & Equipment) Handling->Decon Waste Segregate Waste (Halogenated) Handling->Waste Doff_PPE Doff PPE Correctly Decon->Doff_PPE Hygiene Hand Washing Doff_PPE->Hygiene Disposal Final Disposal (Follow Regulations) Waste->Disposal

Caption: Safe handling workflow for 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine.

Emergency Response and Disposal

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[10][17]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11][18]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][13]

  • Spills: Evacuate the area. Wear full PPE, including respiratory protection. Cover the spill with an inert absorbent material like vermiculite or sand.[16][17] Sweep up carefully, avoiding dust creation, and place it in a sealed, labeled container for hazardous waste disposal.[13]

Waste Disposal Plan

Proper disposal is a critical final step to ensure environmental and regulatory compliance.[19]

  • Segregation: All waste contaminated with 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine, including disposable PPE, absorbent materials, and empty containers, must be collected in a dedicated, labeled, and sealed container for halogenated organic waste .[7]

  • Disposal: Do not dispose of this chemical down the drain.[16] All waste must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[13][15]

References

  • BenchChem. (n.d.). A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • BenchChem. (n.d.). Personal protective equipment for handling 1H-Isoindole-1,3-diamine.
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  • NextSDS. (n.d.). 5-Bromo-2-(trifluoromethyl)pyridin-4-amine — Chemical Substance Information.
  • Cremer, J., et al. (2007). Percutaneous absorption of aromatic amines in rubber industry workers: impact of impaired skin and skin barrier creams. PMC. Available at: [Link]

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  • Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. Available at: [Link]

  • Peng, C-Y., et al. (2010). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. CDC Stacks. Available at: [Link]

  • TCI Chemicals. (n.d.). Selective Transformations of Aromatic Trifluoromethyl Groups.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - 4-Pyridinamine, 2-bromo-5-(trifluoromethyl)-.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Amino-5-bromo-3-(trifluoromethyl)pyridine.
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  • Fisher Scientific. (2011). SAFETY DATA SHEET - 5-Bromo-2-(trifluoromethyl)pyridine.
  • Echemi. (n.d.). 5-BROMO-2-CHLORO-4-(TRIFLUOROMETHYL)PYRIMIDINE Safety Data Sheets.
  • BLDpharm. (n.d.). 1369921-11-8|5-Bromo-2-(trifluoromethyl)pyridin-4-amine.
  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.
  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE.
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